molecular formula C9H10ClN3 B1416225 4-Chloro-1-ethyl-1H-indazol-3-amine CAS No. 1015846-49-7

4-Chloro-1-ethyl-1H-indazol-3-amine

Cat. No.: B1416225
CAS No.: 1015846-49-7
M. Wt: 195.65 g/mol
InChI Key: QVSAXMOYEMOPII-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-ethylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSAXMOYEMOPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC=C2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650966
Record name 4-Chloro-1-ethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-49-7
Record name 4-Chloro-1-ethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-1-ethyl-1H-indazol-3-amine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-1-ethyl-1H-indazol-3-amine

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The precise determination of the molecular structure of novel indazole analogs is a critical first step in any drug discovery and development pipeline, as structure dictates function. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of a specific, substituted indazole: this compound.

This document moves beyond a simple recitation of analytical techniques. It is designed to provide a cohesive narrative, explaining the why behind each experimental choice and demonstrating how data from multiple, orthogonal analytical methods are synthesized to build an unassailable structural hypothesis. We will operate under the guiding principles of scientific integrity, ensuring that each step is self-validating and grounded in established chemical principles.

The target molecule, this compound, possesses several key structural features that will guide our analytical strategy: a disubstituted benzene ring, a pyrazole fused system, a primary amine, and an ethyl substituent on a nitrogen atom. Our approach will systematically confirm the presence and connectivity of these features.

Molecular Blueprint: Initial Assessment
  • Molecular Formula: C₉H₁₀ClN₃

  • Molecular Weight: 195.65 g/mol

  • Core Structure: 3-aminoindazole, a bicyclic aromatic heterocycle.[3][4]

Our elucidation will follow a logical progression, beginning with the foundational techniques of mass spectrometry and infrared spectroscopy to confirm the molecular weight and key functional groups. We will then delve into the powerful world of Nuclear Magnetic Resonance (NMR) spectroscopy to map out the carbon-hydrogen framework and establish atom-to-atom connectivity. Finally, we will consider X-ray crystallography as the ultimate arbiter of the three-dimensional structure.

Part 1: Foundational Analysis - Confirming the Pieces

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Cornerstone

The initial and most fundamental question in structure elucidation is the molecular formula. Low-resolution mass spectrometry can be misleading, but HRMS provides the requisite mass accuracy to confidently determine the elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy below 5 ppm.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the amine functionality is readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis: Identify the protonated molecular ion peak, [M+H]⁺. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak. Calculate the theoretical exact mass for C₉H₁₁ClN₃⁺ and compare it to the experimentally observed mass.

Expected Data & Interpretation

ParameterExpected ValueRationale
[M+H]⁺ (³⁵Cl) 196.0636Calculated exact mass for C₉H₁₁³⁵ClN₃⁺
[M+2+H]⁺ (³⁷Cl) 198.0607Calculated exact mass for C₉H₁₁³⁷ClN₃⁺
Isotopic Ratio ~3:1Natural abundance of ³⁵Cl to ³⁷Cl isotopes.

Confirmation of the measured exact mass to within 5 ppm of the theoretical value provides unequivocal evidence for the molecular formula C₉H₁₀ClN₃.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For our target compound, we expect to see characteristic absorptions for the N-H bonds of the amine, C-H bonds of the aromatic ring and ethyl group, C=C and C=N bonds of the indazole core, and the C-Cl bond.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Expected Data & Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretch (asymmetric & symmetric)Aliphatic C-H (Ethyl group)
1640-1600N-H bendPrimary Amine (-NH₂)
1610-1450C=C and C=N stretchIndazole aromatic rings
850-550C-Cl stretchAryl Halide

The presence of these characteristic bands provides strong, corroborating evidence for the proposed functional groups within the molecular structure.[5]

Part 2: Unraveling Connectivity - The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[6] We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze chemical shifts, integration, and coupling patterns (multiplicity).

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.0Multiplet3HAr-HProtons on the benzene ring.
~5.5Broad Singlet2H-NH₂Exchangeable protons of the primary amine.
~4.2Quartet2H-CH₂-Methylene protons of the ethyl group, split by the methyl protons.
~1.4Triplet3H-CH₃Methyl protons of the ethyl group, split by the methylene protons.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Identify the number of unique carbon signals and their chemical shifts.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~150-140C3, C7aAromatic carbons attached to nitrogen.
~130-110C4, C5, C6, C7Aromatic carbons of the benzene ring.
~40-CH₂-Methylene carbon of the ethyl group.
~15-CH₃Methyl carbon of the ethyl group.
2D NMR Spectroscopy: Establishing Connections

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This allows for the definitive assignment of the -CH₂, -CH₃, and aromatic C-H signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing together the entire structure. Key expected correlations include:

  • The -CH₂ protons of the ethyl group to the N1-substituted carbon of the indazole ring.

  • The aromatic protons to their neighboring carbons, confirming the substitution pattern.

  • The amine protons to the C3 carbon.

The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Part 3: Definitive Proof - X-ray Crystallography

While the spectroscopic data provides an overwhelming case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of the molecular structure in the solid state.[7][8] It yields precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.

A successful crystal structure would confirm the connectivity of all atoms, the planarity of the indazole ring system, and the specific substitution pattern, leaving no doubt as to the identity of the compound.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and key relationships in the structure elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_nmr Detailed Structural Analysis (NMR) cluster_final Final Confirmation Synthesis Chemical Synthesis HRMS HRMS (Molecular Formula) Synthesis->HRMS FTIR FTIR (Functional Groups) Synthesis->FTIR H_NMR 1H NMR (Proton Environments) Synthesis->H_NMR X_Ray X-ray Crystallography (3D Structure) Synthesis->X_Ray Final_Structure Final Elucidated Structure: This compound HRMS->Final_Structure Confirms C9H10ClN3 FTIR->Final_Structure Confirms -NH2, Ar, Alkyl, C-Cl C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR COSY 2D COSY (H-H Correlations) H_NMR->COSY HMBC 2D HMBC (Long-Range C-H Correlations) H_NMR->HMBC HSQC 2D HSQC (C-H Correlations) C_NMR->HSQC C_NMR->HMBC COSY->Final_Structure Establishes Connectivity HSQC->Final_Structure Establishes Connectivity HMBC->Final_Structure Establishes Connectivity X_Ray->Final_Structure Absolute Proof

Caption: Workflow for the structure elucidation of this compound.

Caption: Numbered structure of this compound.

Conclusion

References

A Comprehensive Technical Guide to 4-Chloro-1-ethyl-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-1-ethyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in contemporary drug discovery and development. Identified by its CAS number 1015846-49-7, this molecule belongs to the 3-aminoindazole class, a well-established "privileged scaffold" in medicinal chemistry. Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutics. This guide will detail the chemical properties, a plausible and robust synthesis pathway, and the established and potential applications of this compound, with a particular focus on its role as a key building block for kinase inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights for leveraging this compound in their research endeavors.

Introduction: The Significance of the 3-Aminoindazole Core

The 1H-indazole-3-amine moiety is a cornerstone in the design of numerous biologically active compounds. Its rigid bicyclic structure, coupled with the hydrogen bond donating and accepting capabilities of the 3-amino group and the pyrazole nitrogen atoms, allows for effective interactions with the hinge region of various protein kinases.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The subject of this guide, this compound, is a functionalized derivative of this core structure. The strategic placement of a chlorine atom at the 4-position and an ethyl group at the N-1 position of the indazole ring can significantly influence the molecule's physicochemical properties, metabolic stability, and binding affinity to target proteins. Understanding the synthesis and reactivity of this specific derivative is therefore crucial for its effective utilization in the generation of compound libraries for high-throughput screening and lead optimization.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its handling, application in synthesis, and incorporation into drug development pipelines.

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1015846-49-7[1]
Molecular Formula C₉H₁₀ClN₃[1]
Molecular Weight 195.65 g/mol [1]
Appearance Solid (form)[1]
InChI 1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12)[1]
SMILES CCn1nc(N)c2c(Cl)cccc12[1]
Safety and Handling

According to available safety data, this compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard InformationDetails
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the formation of the 4-chloro-1H-indazol-3-amine precursor, followed by a regioselective N-ethylation.

Synthetic_Pathway A 2,6-Dichlorobenzonitrile B 4-Chloro-1H-indazol-3-amine A->B Hydrazine Hydrate (Cyclization) C This compound (Target) B->C Ethyl Bromide, NaH (N-Alkylation) Kinase_Targets cluster_0 Target Kinase Families Indazole 3-Aminoindazole Scaffold FLT3 FLT3 Indazole->FLT3 PDGFR PDGFRα Indazole->PDGFR cKit c-Kit Indazole->cKit BCR_ABL BCR-ABL Indazole->BCR_ABL ALK ALK Indazole->ALK

References

An In-depth Technical Guide to 4-Chloro-1-ethyl-1H-indazol-3-amine: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 4-Chloro-1-ethyl-1H-indazol-3-amine. As a substituted 3-aminoindazole, this compound represents a class of heterocyclic structures with significant potential in medicinal chemistry and drug discovery. This document synthesizes available data to offer insights into its molecular structure, physicochemical properties, a plausible synthetic route, and detailed analytical protocols for its characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust framework for researchers. All protocols are presented with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility.

Introduction: The Significance of Substituted 3-Aminoindazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. The 3-aminoindazole core, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate. The introduction of substituents onto the indazole ring system, such as the chloro group at the 4-position and the ethyl group at the N1-position of the pyrazole ring, allows for the fine-tuning of the molecule's steric and electronic properties. This modulation can significantly impact its pharmacokinetic and pharmacodynamic profile, making compounds like this compound valuable building blocks in the design of novel therapeutics. A notable example of the importance of this class of compounds is their use as key intermediates in the synthesis of potent therapeutics like Lenacapavir, an HIV-1 capsid inhibitor[1][2].

Molecular and Physicochemical Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. This section details the known and predicted characteristics of this compound.

Molecular Structure and Identifiers

The molecular structure of this compound is characterized by a bicyclic indazole core with a chlorine atom at position 4, an ethyl group at the N-1 position, and an amine group at position 3.

Identifier Value
IUPAC Name This compound
CAS Number 1015846-49-7
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol
SMILES CCn1nc(N)c2c(Cl)cccc12
InChI 1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12)
Physicochemical Properties
Property Value (Predicted/Inferred) Justification/Reference Compound
Appearance SolidVendor information.
Melting Point Not availableData for the related 5-chloro-3-phenyl-1H-indazole is 109-112 °C, suggesting a crystalline solid nature for the class[3].
Boiling Point Not availableHigh boiling points are expected for such heterocyclic structures. The related 7-bromo-4-chloro-1H-indazol-3-amine has a predicted boiling point of approximately 453.4 ± 40.0 °C[4].
Solubility Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected.A general understanding of solubility for similar organic molecules in drug discovery is that they are often soluble in organic solvents used for reactions and analysis[5].
pKa Estimated range of 2.5 - 4.0 for the conjugate acid.The amino group at the 3-position imparts basic properties. However, the electron-withdrawing effects of the chloro-substituted benzene ring and the pyrazole ring reduce the basicity. The pKa of the conjugate acid of the structurally similar 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is estimated to be in this range[1].

Synthesis and Purification Workflow

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While a specific protocol for this compound is not published, a plausible and efficient synthesis can be designed based on established methodologies for related 3-aminoindazoles[1][2]. The proposed pathway starts from a commercially available substituted benzonitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from 2,6-dichlorobenzonitrile, a common precursor for related indazoles. The first step would be a nucleophilic aromatic substitution (SNAAr) reaction with ethylamine to introduce the ethyl group at one of the chloro-positions. This would be followed by a cyclization reaction with hydrazine to form the desired 3-aminoindazole ring.

Synthetic_Pathway start 2,6-Dichlorobenzonitrile intermediate 2-Chloro-6-(ethylamino)benzonitrile start->intermediate Ethylamine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat product This compound intermediate->product Hydrazine hydrate (N2H4·H2O), Solvent (e.g., Ethanol), Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-(ethylamino)benzonitrile

  • To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add ethylamine (2.0 M solution in THF, 1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(ethylamino)benzonitrile.

Step 2: Synthesis of this compound

  • Dissolve the intermediate, 2-chloro-6-(ethylamino)benzonitrile (1.0 eq), in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization Workflow

Unambiguous characterization of the synthesized compound is critical to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (e.g., ESI-MS) IR Infrared (IR) Spectroscopy HPLC HPLC for Purity TLC TLC for Reaction Monitoring TLC->HPLC product Synthesized Product: This compound product->NMR Structural Elucidation product->MS Molecular Weight Confirmation product->IR Functional Group Identification product->HPLC Purity Assessment

Caption: A comprehensive workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts and coupling constants will be influenced by the electronic environment created by the chloro and amino substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should display signals corresponding to the aromatic carbons, the two carbons of the ethyl group, and the carbon atoms of the indazole core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its isotopic distribution. For this compound, the mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (195.65 g/mol ). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹).

  • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

  • C=N and C=C stretching of the indazole ring (in the fingerprint region, 1400-1600 cm⁻¹).

  • C-Cl stretching (typically below 800 cm⁻¹).

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the 3-amino group and the substituted indazole ring system.

  • N-Functionalization: The primary amine at the 3-position is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation.

  • Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the chloro substituent is deactivating.

  • Cross-Coupling Reactions: The chloro group at the 4-position can potentially participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further diversification of the scaffold.

  • Oxidative Rearrangement: 3-Aminoindazoles have been shown to undergo oxidative rearrangement reactions to form other heterocyclic systems, such as 1,2,3-benzotriazin-4(3H)-ones, under specific conditions[6].

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety and Handling

This compound is classified as acutely toxic if swallowed.

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301: Toxic if swallowed.

  • Precautionary Statement: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Handling Precautions:

  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Do not eat, drink, or smoke when handling this chemical.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a detailed workflow for its analytical characterization. While some experimental data for this specific molecule remains to be published, the information presented here, based on sound chemical principles and data from closely related analogs, offers a solid foundation for researchers working with this and similar compounds. Adherence to the outlined synthetic and analytical protocols, along with strict observance of the safety guidelines, will enable the successful and safe utilization of this compound in advancing chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Chloro-1-ethyl-1H-indazol-3-amine is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed, predicted spectroscopic characterization, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section elucidates the predicted spectral features, the scientific rationale for these predictions based on established principles and data from related structures, and standardized protocols for experimental data acquisition.

Molecular Structure and Key Features

This compound possesses a bicyclic indazole core, functionalized with a chlorine atom at the 4-position, an ethyl group at the N1 position, and an amine group at the 3-position. These features dictate its spectroscopic behavior.

  • Molecular Formula: C₉H₁₀ClN₃[1]

  • Molecular Weight: 195.65 g/mol [1]

  • Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the N-ethyl group, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the overall aromatic system.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H77.50 - 7.60d1H~8.0Deshielded due to proximity to the pyrazole ring nitrogen.
H57.20 - 7.30d1H~8.0Influenced by the adjacent chlorine atom.
H67.00 - 7.10t1H~8.0Coupled to both H5 and H7.
NH₂4.50 - 5.50br s2H-Broad signal due to quadrupole broadening and potential exchange.
N-CH₂4.20 - 4.30q2H~7.2Ethyl group methylene protons, deshielded by the adjacent nitrogen.
N-CH₂-CH₃1.40 - 1.50t3H~7.2Ethyl group methyl protons.
Causality of Experimental Choices
  • Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules, offering good solubility and a clean spectral window. For compounds with exchangeable protons like amines, DMSO-d₆ could also be used to sharpen the NH₂ signal and observe its coupling to other protons.

  • Reference Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR due to its chemical inertness and single, sharp signal at a high-field position (0.00 ppm), which rarely overlaps with analyte signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine chemical shifts and coupling constants.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3150 - 155Attached to the amine group and part of the pyrazole ring.
C7a140 - 145Bridgehead carbon adjacent to N1.
C3a135 - 140Bridgehead carbon adjacent to C3 and C4.
C5125 - 130Aromatic CH.
C7120 - 125Aromatic CH.
C6115 - 120Aromatic CH.
C4110 - 115Attached to the electron-withdrawing chlorine atom.
N-CH₂40 - 45Ethyl group methylene carbon.
N-CH₂-CH₃14 - 16Ethyl group methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same spectrometer and probe as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Structural Elucidation Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Interpretation & Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC H1_assign Assign Proton Signals H1_NMR->H1_assign C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC C13_assign Assign Carbon Signals C13_NMR->C13_assign COSY->H1_assign H-H Correlations HSQC->C13_assign Direct C-H Correlations Structure_confirm Confirm Connectivity HMBC->Structure_confirm Long-Range C-H Correlations H1_assign->Structure_confirm C13_assign->Structure_confirm Final_structure Final Structure Confirmation Structure_confirm->Final_structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Predicted Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern provides valuable structural information.

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Predicted)IonRationale
196.06 / 198.06[M+H]⁺Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
181.04 / 183.04[M+H - CH₃]⁺Loss of a methyl radical from the ethyl group.
168.08 / 170.08[M+H - C₂H₄]⁺Loss of ethene via a rearrangement.
161.03[M+H - Cl]⁺Loss of a chlorine radical.
Isotopic Pattern of the Molecular Ion

The presence of a chlorine atom will result in a characteristic M+2 peak in the mass spectrum, with an intensity ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ ions, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[2]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation analysis, perform tandem MS (MS/MS) on the precursor ion (m/z 196.06).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3450 - 3300N-H (amine)Asymmetric & Symmetric StretchMedium
3100 - 3000C-H (aromatic)StretchMedium-Weak
2980 - 2850C-H (aliphatic)StretchMedium
1620 - 1580N-H (amine)Scissoring (Bend)Medium-Strong
1600 - 1450C=C (aromatic)Ring StretchMedium-Strong
1350 - 1250C-N (aromatic amine)StretchStrong
800 - 700C-Cl (aromatic)StretchStrong
Interpretation of Key IR Bands
  • N-H Stretching: The presence of a primary amine (NH₂) is expected to give rise to two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4]

  • Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[5]

  • C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 800 and 700 cm⁻¹, is indicative of the C-Cl bond.[3]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are based on sound scientific principles and analysis of structurally similar compounds. The provided experimental protocols outline the standard procedures for obtaining and verifying this data. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the identification, characterization, and further investigation of this compound.

References

The Indazole-3-Amine Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole-3-amine core represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of substituted indazol-3-amines. We will delve into the mechanistic underpinnings of their activity in oncology, neuroinflammation, and inflammatory disorders, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this scaffold in the design and development of novel therapeutics.

The Indazole Nucleus: A Foundation for Potent Biological Activity

The indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in the design of small molecule inhibitors. The 3-amino-substituted variant, in particular, has garnered significant attention due to its ability to form key hydrogen bond interactions with the hinge region of various protein kinases, a critical component of their active site. This interaction anchors the molecule, allowing for diverse substitutions at other positions of the indazole ring to project into and interact with other regions of the target protein, thereby dictating potency and selectivity. This inherent versatility has led to the development of several clinically approved drugs and a multitude of candidates in various stages of clinical trials.

Synthetic Strategies for Substituted Indazol-3-Amines

The efficient and versatile synthesis of the indazol-3-amine core and its derivatives is paramount for extensive SAR studies. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Classical Synthesis from 2-Halobenzonitriles

A widely employed and straightforward method involves the cyclization of a substituted 2-halobenzonitrile with hydrazine. The reaction of a 2-fluorobenzonitrile with hydrazine hydrate is a common starting point.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine from 2-Fluorobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent like diethyl ether or ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure 1H-indazol-3-amine.

Palladium-Catalyzed Cross-Coupling for C-5 Arylation

To explore the SAR at the C-5 position, Suzuki cross-coupling is a powerful tool. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties.[1]

Experimental Protocol: Suzuki Coupling for the Synthesis of 5-Aryl-1H-indazol-3-amines [1]

  • Starting Material: Begin with a 5-bromo-1H-indazol-3-amine (1.0 eq).

  • Reaction Setup: In a Schlenk flask, combine the 5-bromo-1H-indazol-3-amine, a substituted arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05-0.1 eq), and a base like cesium carbonate (Cs2CO3) (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired 5-aryl-1H-indazol-3-amine.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted indazol-3-amines have demonstrated remarkable efficacy as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

VEGFR and FGFR Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key RTKs that regulate angiogenesis. Several indazole-3-amine derivatives have been developed as potent inhibitors of these receptors.

Mechanism of Action: VEGFR-2 Inhibition

The diagram below illustrates the VEGF signaling pathway and the point of inhibition by indazole-3-amine derivatives. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.[][3][4][5]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole Indazol-3-amine Inhibitor Indazole->VEGFR2 Inhibition

Figure 1: Simplified VEGF signaling pathway and inhibition by indazol-3-amines.

Table 1: IC50 Values of Representative Indazole-3-amine Derivatives against RTKs and Cancer Cell Lines

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Axitinib VEGFR-20.2HUVEC-[6]
Pazopanib VEGFR-230--[6]
Compound 1 FGFR1100--[7][8]
Compound 9u FGFR13.3SNU-160.468[9]
Compound 11 VEGFR-2190A54910.61[10]
Compound 32 VEGFR-2800--[11]
Compound 33 VEGFR-2570--[11]
Compound 4f --MCF-71.629[12]
Compound 4i --MCF-71.841[12]
Compound 6o --K5625.15[1]
Compound 2f --4T10.23[13]
Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer. Indazole-3-amines have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis.

Mechanism of Action: CDK/Cyclin Regulation of the Cell Cycle

The progression through the different phases of the cell cycle is tightly controlled by the sequential activation and deactivation of CDK/cyclin complexes. Indazole-3-amine inhibitors can block the activity of these complexes, leading to cell cycle arrest, typically at the G1/S or G2/M transitions.[14][15][16][17][18]

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Indazole Indazol-3-amine Inhibitor Indazole->CDK2_CyclinE Indazole->CDK2_CyclinA

Figure 2: Simplified representation of cell cycle control by CDK/cyclin complexes and the inhibitory action of indazol-3-amines.

Table 2: IC50 Values of Representative Indazole-3-amine Derivatives against CDKs

Compound IDTarget KinaseIC50 (µM)Reference
Compound 53 CDK2/cyclin A0.0619[19]
Compound 59 CDK2/cyclin A0.120[19]
Compound 9a CDK21.630[20]
Compound 14g CDK20.460[20]
Compound 51 CDK20.0009-0.0015[21]
In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to characterize the anticancer potential of newly synthesized indazol-3-amine derivatives.

Experimental Workflow: In Vitro Anticancer Evaluation

Anticancer_Workflow Start Synthesized Indazol-3-amine Derivatives MTT MTT Assay (Cell Viability/Proliferation) Start->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) MTT->Apoptosis Active Compounds CellCycle Flow Cytometry (Cell Cycle Analysis) MTT->CellCycle Active Compounds WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot KinaseAssay Kinase Inhibition Assay WesternBlot->KinaseAssay Lead Lead Compound Identification KinaseAssay->Lead

Figure 3: A typical workflow for the in vitro evaluation of anticancer activity of indazol-3-amine derivatives.

Detailed Protocols:

  • MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[15][17][22]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the indazol-3-amine derivatives for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6][16][23][24]

    • Cell Treatment: Treat cells with the test compound for a specified time.

    • Cell Harvesting: Harvest the cells and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Cell Cycle Analysis: This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.[8][12][25][26][27]

    • Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.

    • Fixation: Fix the cells in cold 70% ethanol.

    • Staining: Stain the cells with a solution containing PI and RNase.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the indazole derivatives.[1][][19][28][29]

    • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

Neuroprotective Potential: Targeting Pathways in Neurodegenerative Diseases

Emerging evidence suggests that substituted indazol-3-amines may have therapeutic potential in neurodegenerative disorders like Alzheimer's disease by targeting key enzymes involved in the disease pathology.

Inhibition of BACE1 and GSK-3β

Beta-secretase 1 (BACE1) and Glycogen Synthase Kinase-3β (GSK-3β) are two key enzymes implicated in the pathogenesis of Alzheimer's disease. BACE1 is involved in the production of amyloid-beta plaques, while GSK-3β is responsible for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.

Mechanism of Action: GSK-3β Signaling in Alzheimer's Disease

The following diagram depicts the role of GSK-3β in tau hyperphosphorylation and its potential inhibition by indazole-3-amine derivatives.[22][23][25][30][31]

GSK3b_Signaling cluster_upstream Upstream Signaling Wnt Wnt Signaling GSK3b_inactive Inactive GSK-3β (p-GSK-3β) Wnt->GSK3b_inactive Inhibition PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GSK3b_inactive Inhibition GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Indazole Indazol-3-amine Inhibitor Indazole->GSK3b_active Inhibition

Figure 4: Simplified GSK-3β signaling pathway in Alzheimer's disease and its inhibition.

Experimental Protocol: In Vitro GSK-3β Kinase Assay [11][14][21][32][33]

  • Reaction Mixture: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the indazol-3-amine test compounds at various concentrations.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The indazole scaffold has also been explored for its anti-inflammatory properties, with derivatives showing inhibitory activity against key enzymes in the inflammatory cascade.

Inhibition of COX and LOX Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that play a crucial role in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.

Mechanism of Action: COX and LOX Inflammatory Pathways

The diagram below illustrates the arachidonic acid cascade and the inhibitory effects of indazole-3-amines on COX and LOX enzymes.[24][34][35][36][37]

Inflammatory_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Activation PLA2 Phospholipase A2 PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Indazole Indazol-3-amine Inhibitor Indazole->COX Inhibition Indazole->LOX Inhibition

Figure 5: Simplified inflammatory cascade showing COX and LOX pathways and their inhibition.

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

Experimental Protocols:

  • Nitric Oxide (NO) Production Assay: This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][18][36][37][38]

    • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Treatment: Treat the cells with the test compounds and then stimulate with LPS.

    • Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Lipid Peroxidation Assay: This assay measures the levels of malondialdehyde (MDA), a marker of oxidative stress and lipid peroxidation.[10][30][34][39][40]

    • Sample Preparation: Prepare tissue homogenates or cell lysates.

    • TBA Reaction: React the sample with thiobarbituric acid (TBA) at high temperature to form a colored product.

    • Absorbance Measurement: Measure the absorbance of the MDA-TBA adduct at 532 nm.

  • Carrageenan-Induced Paw Edema in Rats (In Vivo): This is a classic model of acute inflammation.[7][20][31][35][41]

    • Animal Dosing: Administer the test compounds to rats orally or intraperitoneally.

    • Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

    • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

    • Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

Conclusion and Future Perspectives

The substituted indazol-3-amine scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of a wide range of therapeutic targets. Its success in oncology is well-established, and its potential in neurodegenerative and inflammatory diseases is rapidly emerging. The synthetic accessibility and the modular nature of the indazole core allow for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of next-generation inhibitors with improved safety profiles, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the rational design of new derivatives. This in-depth guide provides a solid foundation for researchers to contribute to the exciting and impactful field of indazole-based drug discovery.

References

Solubility profile of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-1-ethyl-1H-indazol-3-amine

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that dictates its biopharmaceutical properties, including dissolution rate, absorption, and ultimately, bioavailability.[1] For drug development professionals, a comprehensive understanding of an API's solubility profile is not merely an academic exercise but a foundational pillar for strategic decision-making, from lead optimization to formulation design.[2] This guide provides a detailed examination of the solubility profile of this compound, a representative heterocyclic amine compound. We will explore the theoretical underpinnings of its solubility, present robust, field-proven experimental protocols for its determination, and discuss the interpretation of solubility data within the context of the Biopharmaceutics Classification System (BCS) to guide preclinical and formulation strategies.

Introduction: The Centrality of Solubility in Drug Development

In the journey of a drug candidate from bench to bedside, few properties are as influential as solubility. Poor aqueous solubility is a primary contributor to low and erratic bioavailability for orally administered drugs, leading to suboptimal therapeutic efficacy and increased development costs.[1][3] Identifying and characterizing solubility limitations early in the preclinical phase allows for the implementation of rational mitigation strategies, such as salt formation, particle size reduction, or the use of enabling formulations.[2][4]

This document uses this compound as a case study to illustrate the principles and practices of solubility profiling. Its structure, featuring a basic amine group and lipophilic moieties, presents a classic example of pH-dependent solubility, making it an excellent model for this technical discussion.

Physicochemical Characterization of this compound

A molecule's structure is the primary determinant of its solubility.[1] Understanding the key functional groups and overall architecture of this compound allows us to predict its behavior in aqueous media.

PropertyValueSource
Molecular Formula C₉H₁₀ClN₃[5]
Molecular Weight 195.65 g/mol [5]
CAS Number 1015846-49-7[5]
Chemical Structure (See Figure 1 below)
Predicted LogP ~2.3 - 2.8 (Increased from parent LogP of 1.80 due to ethyl group)[6] (parent)
Key Functional Groups Aromatic Amine (basic), Chloro group (lipophilic), Ethyl group (lipophilic)

Figure 1: Chemical Structure of this compound (A chemical structure diagram would be inserted here in a full whitepaper)

The presence of the basic 3-amino group is the most significant feature influencing aqueous solubility. This group can be protonated in acidic environments, forming a more soluble cationic species (the conjugate acid).[7][8] Conversely, the chloro and ethyl substituents contribute to the molecule's overall lipophilicity, which tends to decrease its intrinsic solubility in water.[7] This structural dichotomy—a polar, ionizable group attached to a nonpolar scaffold—is common among drug candidates and underscores the necessity of a pH-solubility profile.

The Theoretical Framework of Solubility Measurement

Before delving into experimental design, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery: thermodynamic and kinetic.

Thermodynamic vs. Kinetic Solubility: Equilibrium vs. Speed

Thermodynamic solubility is the "true" solubility of a compound at equilibrium. It is defined as the saturation concentration of the most stable crystalline form of the compound in a specific solvent system at a given temperature and pressure.[1] This measurement is resource-intensive but provides the definitive value needed for late-stage development, formulation, and regulatory filings.[9]

Kinetic solubility , in contrast, measures the concentration of a compound when it first precipitates from a solution that has been rapidly prepared, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[10][11] This high-throughput method is invaluable during early discovery for screening large numbers of compounds, but it often overestimates the true thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[9][10]

The choice between these assays is a strategic one, dictated by the stage of the drug development process.

pH-Dependent Solubility and the Henderson-Hasselbalch Equation

For an ionizable compound like this compound, which is a weak base (B), its solubility is a function of the solution's pH. In an aqueous environment, it establishes an equilibrium with its protonated form (BH⁺):

B + H₂O ⇌ BH⁺ + OH⁻

The solubility of the uncharged base (the intrinsic solubility, S₀) is typically low. However, the protonated, charged form is significantly more soluble in water.[12] The total solubility (S) at a given pH is the sum of the ionized and un-ionized species. For a base, solubility increases as the pH drops below its pKa.[12][13] This relationship is fundamental to predicting how a drug will behave in the variable pH environments of the gastrointestinal tract.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_eq B + H⁺ ⇌ BH⁺ (Equilibrium shifts Right) low_ph_result High Concentration of Soluble BH⁺ ▲ Increased Total Solubility low_ph_eq->low_ph_result high_ph_eq B + H⁺ ⇌ BH⁺ (Equilibrium shifts Left) high_ph_result High Concentration of Insoluble B ▼ Decreased Total Solubility high_ph_eq->high_ph_result

Caption: pH effect on the solubility of a basic compound.

Experimental Protocols for Solubility Profiling

A robust solubility assessment relies on well-designed, validated experimental protocols. The following sections detail the gold-standard methods.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility and is recommended by regulatory bodies like the WHO.[14][15]

Causality & Rationale: This method ensures that the solution reaches true equilibrium with an excess of the solid API, providing a definitive solubility value. The extended incubation time allows for potential solid-state phase transitions to the most stable polymorph, which is critical for accurate measurement.[14]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers). The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a defined period (e.g., 24-72 hours) until equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

  • Solid-State Analysis: Analyze the remaining solid residue using techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to confirm the crystalline form.[10]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Kinetic Solubility via Laser Nephelometry

This high-throughput method is ideal for early-stage discovery where speed and compound economy are paramount.[9][16]

Causality & Rationale: The method relies on the principle that as a compound precipitates from solution, the resulting suspended particles will scatter light. Nephelometry measures this scattered light at a 90° angle, providing a highly sensitive detection of the exact point of precipitation.[16] Starting from a DMSO stock mimics the conditions of many high-throughput biological screens.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Titration: Use a liquid handler to make serial additions of the DMSO stock solution into the aqueous buffer.

  • Detection: After each addition and a brief mixing period, measure the turbidity of the solution using a laser nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is detected is reported as the kinetic solubility.

Data Interpretation and Strategic Application

The data generated from these experiments must be contextualized to guide drug development.

Exemplary Solubility Data

The following table presents hypothetical but realistic solubility data for this compound, illustrating how results should be structured.

Medium / ConditionSolubility (µg/mL)MethodImplication
pH 1.2 Buffer (SGF)> 1000ThermodynamicHigh solubility in the stomach.
pH 4.5 Buffer150ThermodynamicModerate solubility in the upper intestine.
pH 6.8 Buffer (SIF)< 10ThermodynamicLow solubility in the lower intestine.
Phosphate Buffered Saline (pH 7.4)< 5ThermodynamicVery low solubility at physiological pH.
Water< 5ThermodynamicPoor intrinsic water solubility.
PBS (pH 7.4)45KineticOverestimation due to amorphous precipitation.[10]
Biopharmaceutics Classification System (BCS)

The BCS is a regulatory framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[17][18] This classification helps predict a drug's in vivo performance.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

A drug is considered "highly soluble" if its highest dose strength is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[17][19] Based on the exemplary data, where solubility drops significantly to <10 µg/mL at pH 6.8, this compound would likely be classified as a low solubility compound. Assuming it has good membrane-crossing characteristics (high permeability) due to its lipophilic nature, it would be a BCS Class II compound.

Implications of a BCS Class II Classification: For BCS Class II drugs, the rate-limiting step for absorption is drug dissolution.[20] This means that formulation strategies must focus on enhancing the dissolution rate. Potential approaches include:

  • Salt Formation: Creating a salt with an appropriate counter-ion can dramatically improve solubility and dissolution rate.[10]

  • Amorphous Solid Dispersions: Formulating the API in an amorphous state with a polymer carrier can prevent crystallization and maintain a supersaturated state in vivo.

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.

Conclusion

A thorough and methodologically sound characterization of a drug candidate's solubility is an indispensable component of modern drug development. The profile of this compound, with its pronounced pH-dependency and likely classification as a BCS Class II compound, highlights the necessity of moving beyond single-point measurements. By employing a strategic combination of kinetic and thermodynamic assays, establishing a comprehensive pH-solubility profile, and interpreting the results within the BCS framework, researchers can proactively address potential biopharmaceutical challenges, de-risk their development programs, and design formulations optimized for clinical success.

References

Introduction to 1H-indazol-3-amine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazol-3-Amine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Among its variants, the 1H-indazol-3-amine core has emerged as a particularly fruitful pharmacophore, especially in the realm of oncology. Its unique structural and electronic properties allow it to serve as an effective hinge-binding motif for various protein kinases, which are critical targets in cancer therapy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 1H-indazol-3-amine derivatives. We will delve into the causality behind synthetic strategies, explore the mechanisms of action, and present detailed experimental protocols, offering field-proven insights for professionals in drug discovery and development.

The 1H-Indazol-3-Amine Core: A Privileged Scaffold in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. While several tautomeric forms exist, the 1H-tautomer is generally the most thermodynamically stable and has been extensively explored in drug design.[1] The addition of an amine group at the C3 position endows the 1H-indazol-3-amine scaffold with a critical hydrogen-bonding capability. This feature makes it an exceptional bioisostere for adenine, enabling it to function as an effective "hinge-binding fragment" that anchors to the ATP-binding site of protein kinases.[2][3]

The clinical and commercial success of indazole-based drugs underscores the significance of this scaffold. Marketed therapeutics such as:

  • Pazopanib: A multi-kinase inhibitor for renal cell carcinoma.

  • Axitinib: A selective inhibitor of VEGFRs used in advanced renal cell carcinoma.[2][4]

  • Entrectinib: An inhibitor of ALK, ROS1, and TRK for tumors with specific gene fusions.[2][5]

  • Niraparib: A PARP inhibitor for ovarian cancer.[2]

  • Linifanib: A multi-targeted tyrosine kinase inhibitor.[2][3]

These examples highlight the versatility of the indazole core in targeting diverse protein families, validating its status as a foundational element in contemporary medicinal chemistry.[2][6][7]

Synthetic Strategies: Building the 1H-Indazol-3-Amine Core and Its Analogs

The construction of the 1H-indazol-3-amine scaffold and its subsequent diversification are crucial for exploring structure-activity relationships (SAR). A robust and high-yielding synthetic route is paramount for medicinal chemistry campaigns.

Core Synthesis via Nucleophilic Aromatic Substitution

A prevalent and efficient method for synthesizing the 3-aminoindazole core involves the reaction of an activated 2-halobenzonitrile with hydrazine. The use of 2-fluorobenzonitrile is particularly common due to the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack.

A typical reaction proceeds by refluxing a substituted 2-fluorobenzonitrile with hydrazine hydrate.[2][6] This one-step cyclization is often high-yielding and serves as the primary entry point to the scaffold.[2]

Diversification via Cross-Coupling Reactions

To explore the chemical space and optimize biological activity, diversification of the indazole core is essential. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are workhorse reactions for this purpose. Starting with a halogenated 3-aminoindazole (e.g., 5-bromo-1H-indazol-3-amine), various aryl or heteroaryl boronic acids or esters can be coupled to introduce a wide range of substituents at the C5 position.[2] This strategy is fundamental for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

General Synthetic Workflow

The following diagram illustrates a common workflow for the synthesis and diversification of 1H-indazol-3-amine derivatives, beginning with a substituted 2-fluorobenzonitrile.

G cluster_0 Core Synthesis cluster_1 Diversification A Substituted 2-Fluorobenzonitrile B 5-Substituted 1H-Indazol-3-amine A->B Hydrazine Hydrate (Reflux) C Suzuki Coupling Partner (R-B(OH)2) B->C D Amide Coupling Partner (R'-COOH) B->D Acylation or Amide Coupling E Final Derivative B->E Pd Catalyst, Base G Indazole 1H-Indazol-3-amine Derivative (e.g., 6o) p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 Modulates Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Indazole->Bcl2_Family Modulates p53_MDM2->Bcl2_Family Mitochondria Mitochondrial Permeability Bcl2_Family->Mitochondria Regulates Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Methodological & Application

Application Notes & Protocols: 4-Chloro-1-ethyl-1H-indazol-3-amine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to participate in key hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other targeted therapies.[1][2][3] Within this class, 4-Chloro-1-ethyl-1H-indazol-3-amine emerges as a particularly valuable synthetic intermediate. The strategic placement of the 4-chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the 1-ethyl group enhances lipophilicity and modulates solubility, often improving pharmacokinetic profiles. The 3-amino group serves as a primary nucleophilic center for building out complex molecular architectures, most commonly through amide bond formation.

This guide provides an in-depth look at the properties, synthesis, and application of this compound, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 1015846-49-7[4]
Molecular Formula C₉H₁₀ClN₃[4]
Molecular Weight 195.65 g/mol [4]
Appearance Solid[4]
InChI Key QVSAXMOYEMOPII-UHFFFAOYSA-N[4]
SMILES CCn1nc(N)c2c(Cl)cccc12[4]
Safety & Handling

As a potent chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

  • GHS Classification: Acute Toxicity, Oral (Category 3).[4]

  • Signal Word: Danger.[4]

  • Hazard Statements: H301 (Toxic if swallowed).[4]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[4]

Core Handling Protocol:

  • Always handle this compound in a properly functioning chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

  • In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[5][7]

  • Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Synthesis of this compound

The most robust and scalable synthesis of this intermediate involves a two-stage process: first, the formation of the 4-chloro-1H-indazol-3-amine core, followed by a regioselective N-ethylation. This approach offers superior control over isomer formation compared to methods that attempt to build the substituted ring system in a single step.

Synthetic Workflow Overview

The general strategy begins with a substituted benzonitrile, which undergoes cyclization with hydrazine to form the indazole heterocycle. This is followed by a carefully controlled alkylation to install the ethyl group selectively at the N1 position.

cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: Regioselective N-Ethylation A 2,6-Dichlorobenzonitrile B 4-Chloro-1H-indazol-3-amine A->B  Hydrazine Hydrate,  Solvent (e.g., 2-MeTHF),  Heat C 4-Chloro-1H-indazol-3-amine D This compound (Target Intermediate) C->D  Base (e.g., NaH),  Ethylating Agent (e.g., EtI),  Solvent (e.g., THF) caption General Synthetic Pathway.

Caption: General Synthetic Pathway.

Protocol 1: Synthesis of 4-Chloro-1H-indazol-3-amine (Core)

This protocol is adapted from established methods for synthesizing substituted 3-aminoindazoles from dichlorobenzonitriles.[8][9][10] The reaction proceeds via an initial nucleophilic aromatic substitution (SNA_r_) of hydrazine at one of the chloro-positions, followed by an intramolecular cyclization onto the nitrile group.

Materials:

  • 2,6-Dichlorobenzonitrile

  • Hydrazine hydrate (64% solution in water)

  • Sodium acetate (NaOAc)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized water

Procedure:

  • Reaction Setup: To a pressure-rated reactor equipped with a mechanical stirrer, add 2,6-dichlorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-MeTHF (5 volumes).

  • Reagent Addition: Add hydrazine hydrate (4.0 eq) to the stirred mixture.

  • Cyclization: Seal the reactor and heat the internal temperature to 95 °C. Maintain this temperature for 18 hours.

    • Scientist's Note: The use of a sealed reactor is crucial for maintaining the temperature and preventing the loss of volatile reagents. 2-MeTHF is chosen as a solvent for its favorable boiling point and ability to promote the desired regioselective cyclization.[8]

  • Workup & Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or slurry in a suitable solvent system (e.g., MTBE/heptane) to yield 4-chloro-1H-indazol-3-amine as a solid.

Protocol 2: N1-Selective Ethylation

Direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers.[11] Achieving high regioselectivity is paramount. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N1 alkylation for many indazole systems.[12] This is because the resulting N1-anion is often thermodynamically more stable.

Materials:

  • 4-Chloro-1H-indazol-3-amine (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (EtI) or Diethyl sulfate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-1H-indazol-3-amine (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Scientist's Note: The NaH deprotonates the indazole nitrogen, forming the sodium salt. This step is critical for activating the nucleophile. The evolution of hydrogen gas will be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup & Isolation: Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired N1-ethylated product, this compound.

Application in Kinase Inhibitor Synthesis

The 3-amino group of this compound is a perfect handle for constructing the complex scaffolds of kinase inhibitors. A common and critical transformation is the formation of an amide bond with a substituted carboxylic acid, a motif present in numerous approved drugs.

Application Workflow

The intermediate is coupled with a tailored carboxylic acid fragment using standard peptide coupling reagents to generate a pre-final inhibitor scaffold.

A This compound C Amide-Linked Kinase Inhibitor Scaffold A->C  Coupling Reagent (e.g., HATU)  Base (e.g., DIPEA)  Solvent (e.g., DMF) B Substituted Carboxylic Acid (R-COOH) B->C caption Workflow for Kinase Inhibitor Synthesis.

Caption: Workflow for Kinase Inhibitor Synthesis.

Protocol 3: Amide Coupling to a Carboxylic Acid

This protocol details a standard amide bond formation using HATU, a highly efficient and widely used coupling reagent that minimizes racemization and side reactions.

Materials:

  • This compound (1.0 eq)

  • A relevant carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes at room temperature.

    • Scientist's Note: This pre-activation step forms the active O-acylisourea intermediate, which is highly reactive towards the amine.

  • Amine Addition: Add this compound (1.0 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

    • Scientist's Note: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water. This will often precipitate the crude product. If an oil forms, extract with ethyl acetate.

  • Isolation & Purification: Collect the precipitated solid by filtration, washing thoroughly with water and then a non-polar solvent like hexane or ether to remove residual DMF. If necessary, purify the crude material by column chromatography or recrystallization to obtain the pure amide product.

References

Application Note and Protocol: Regioselective N-Ethylation of 4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of therapeutic agents. Its unique structural and electronic properties allow for critical interactions with various biological targets. N-alkylation of the indazole ring system is a common strategy in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby optimizing pharmacokinetic and pharmacodynamic profiles. Specifically, the introduction of an ethyl group can enhance binding affinity and cell permeability. 4-chloro-1H-indazol-3-amine serves as a valuable intermediate in the synthesis of biologically active compounds, including potent inhibitors for the treatment of HIV-1 infections.[1][2] The regioselective synthesis of N-alkylated indazoles, however, presents a significant challenge as alkylation can occur at either the N1 or N2 position of the indazole ring, often leading to a mixture of regioisomers that are difficult to separate and can exhibit different biological activities.[3][4] This guide provides a detailed experimental protocol for the regioselective N-ethylation of 4-chloro-1H-indazol-3-amine, with a focus on achieving high selectivity for the desired N1 isomer.

Understanding the Challenge: Regioselectivity in Indazole Alkylation

The alkylation of indazoles typically proceeds via nucleophilic attack of the deprotonated indazole on an alkyl halide. The indazole anion is a resonance-stabilized species with negative charge distributed between the N1 and N2 positions. The ratio of N1 to N2 alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the choice of alkylating agent, the base, and the solvent.[3][4][5] Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetically controlled product.[5] Studies have shown that employing a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can promote the formation of the N1-alkylated product.[3][4][5] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at this position and directing the electrophile to the N1 position.

Experimental Workflow Overview

The following diagram outlines the key stages of the N-ethylation procedure for 4-chloro-1H-indazol-3-amine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: 4-chloro-1H-indazol-3-amine deprotonation Deprotonation with NaH in THF start->deprotonation Dissolve in THF reagents Reagents: - Sodium Hydride (NaH) - Anhydrous Tetrahydrofuran (THF) - Ethyl Iodide (EtI) reagents->deprotonation ethylation Addition of Ethyl Iodide deprotonation->ethylation Formation of Sodium Salt monitoring Reaction Monitoring (TLC) ethylation->monitoring Stir at room temperature quench Quenching with Water monitoring->quench Upon completion extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification analysis Characterization: - NMR - LC-MS - Melting Point purification->analysis product Product: 4-chloro-1-ethyl-1H-indazol-3-amine analysis->product

Caption: Experimental workflow for the N-ethylation of 4-chloro-1H-indazol-3-amine.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
4-chloro-1H-indazol-3-amine≥98%Sigma-Aldrich20925-63-7Starting material.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7Strong base, handle with care under inert atmosphere.
Ethyl Iodide (EtI)99%, stabilizedSigma-Aldrich75-03-6Alkylating agent, light-sensitive.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Reaction solvent, should be freshly distilled or from a solvent purification system.
Ethyl AcetateACS gradeFisher Scientific141-78-6Extraction solvent.
HexanesACS gradeFisher Scientific110-54-3Eluent for column chromatography.
Saturated Sodium Bicarbonate---For work-up.
Brine---For work-up.
Anhydrous Sodium Sulfate---Drying agent.
Silica Gel60 Å, 230-400 mesh--For column chromatography.

Detailed Experimental Protocol

1. Preparation of the Reaction Setup:

  • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon).

2. Deprotonation of 4-chloro-1H-indazol-3-amine:

  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous THF (10 mL per 1 mmol of starting material) to the washed sodium hydride.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-chloro-1H-indazol-3-amine (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of 4-chloro-1H-indazol-3-amine dropwise to the sodium hydride suspension at 0 °C over a period of 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

3. Ethylation Reaction:

  • Cool the reaction mixture back to 0 °C.

  • Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • The reaction is considered complete when the starting material spot is no longer visible.

5. Work-up Procedure:

  • Upon completion, carefully quench the reaction by slowly adding water at 0 °C to decompose any unreacted sodium hydride.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired N1-ethylated product and concentrate under reduced pressure to yield this compound as a solid.[6]

Characterization of the Product

The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods and physical property measurements.

AnalysisExpected Results
¹H NMR Characteristic signals for the ethyl group (a triplet and a quartet) and aromatic protons.
¹³C NMR Signals corresponding to the ethyl group and the indazole core.
LC-MS A peak corresponding to the molecular weight of the product (C₉H₁₀ClN₃, MW: 195.65 g/mol ).[6]
Melting Point A sharp melting point range, indicating high purity.

Safety Precautions

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in a fume hood.

  • Ethyl Iodide: A lachrymator and potential carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Anhydrous Solvents: Can be flammable. Handle away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the regioselective N-ethylation of 4-chloro-1H-indazol-3-amine. By carefully controlling the reaction conditions, particularly the choice of a strong base and an aprotic solvent, high selectivity for the desired N1-alkylated product can be achieved. This methodology is crucial for the synthesis of advanced intermediates in drug discovery and development, enabling the exploration of structure-activity relationships of N-alkylated indazole derivatives.

References

Application Notes and Protocols for the Purification of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 4-Chloro-1-ethyl-1H-indazol-3-amine, a key heterocyclic intermediate in contemporary drug discovery and development. Recognizing the critical impact of purity on downstream applications, this document outlines field-proven methodologies for recrystallization and column chromatography. The protocols are designed to be self-validating, with in-depth explanations of the scientific principles behind each step, ensuring both reproducibility and adaptability. This guide is intended for researchers, scientists, and process chemists who require highly pure this compound for their work.

Introduction: The Importance of Purity for this compound

This compound is a substituted 3-aminoindazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules.[1] The precise arrangement of its chloro, ethyl, and amine functionalities makes it a valuable building block for the synthesis of targeted therapeutics, including kinase inhibitors. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction kinetics, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).

The primary impurities encountered during the synthesis of this compound often include:

  • Regioisomers: The N-alkylation of the indazole core can lead to the formation of the undesired 4-chloro-2-ethyl-2H-indazol-3-amine.

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • By-products: Compounds formed from side reactions during the synthesis.

This guide presents two primary methods for the purification of this compound: recrystallization for large-scale and cost-effective purification, and flash column chromatography for high-purity isolation, particularly at the laboratory scale.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound, a binary solvent system of methanol and water has been found to be highly effective, drawing on methodologies developed for structurally similar compounds.[1]

Rationale for Solvent System Selection

Methanol is a good solvent for many polar organic molecules, including 3-aminoindazoles, especially when heated. Water acts as an anti-solvent; the target compound is less soluble in it. By carefully adjusting the ratio of methanol to water, a system is created where this compound is soluble at elevated temperatures but precipitates out as the solution cools, leaving more soluble impurities behind in the mother liquor. This method is particularly effective for removing regioisomers, which often have slightly different solubility profiles.[1]

Detailed Protocol for Recrystallization

Materials:

  • Crude this compound

  • Methanol (HPLC grade)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 8 mL of methanol.

  • Heating: Gently heat the mixture with stirring. If the solid does not completely dissolve upon reaching a gentle reflux, add more methanol dropwise until a clear solution is obtained.

  • Addition of Anti-solvent: To the hot solution, slowly add 2 mL of deionized water for every 8 mL of methanol used. The solution should be maintained at or near its boiling point during this addition. If any precipitate forms, add a few drops of hot methanol to redissolve it.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and efficient impurity rejection.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold 80:20 methanol/water solution to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expected Outcome

This protocol, when applied to a mixture containing regioisomers, can yield this compound with a purity of >97%.[1] The recovery yield is typically around 80%, depending on the initial purity of the crude material.[1]

ParameterValue
Solvent System Methanol/Water
Solvent Ratio (v/v) 80:20
Expected Purity >97%
Approximate Recovery ~80%

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to drive the mobile phase through the stationary phase. It is an indispensable tool for achieving high levels of purity, especially when dealing with complex mixtures or when small quantities of highly pure material are required. For basic compounds like this compound, interactions with the acidic silanol groups on standard silica gel can lead to poor separation and peak tailing. This can be mitigated by using a basic modifier in the mobile phase, such as triethylamine (TEA).[2][3]

Rationale for Stationary and Mobile Phase Selection

Standard silica gel is the stationary phase of choice due to its versatility and cost-effectiveness. The mobile phase typically consists of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase deactivates the acidic sites on the silica gel, leading to sharper peaks and improved separation of basic analytes.[2][3]

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Flash chromatography system (optional, but recommended)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3) containing 0.5% triethylamine. The ideal solvent system will give a retention factor (Rf) of ~0.2-0.3 for the desired product.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA).

    • Pour the slurry into the column and use positive pressure to pack the silica bed uniformly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 5% to 40% ethyl acetate in hexanes (with 0.5% TEA constant throughout).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Expected Outcome

Flash column chromatography can provide this compound with a purity of >99%. The yield will depend on the purity of the crude material and the separation efficiency.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient with 0.5% Triethylamine
Expected Purity >99%

Visualization of Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Hot Methanol A->B C Add Hot Water (Anti-solvent) B->C D Slow Cooling & Crystallization C->D E Isolate by Filtration D->E F Wash with Cold MeOH/H2O E->F G Dry Under Vacuum F->G H Pure Product (>97%) G->H Chromatography_Workflow cluster_chromatography Flash Chromatography Workflow I Crude Product J Dry Load onto Silica Gel I->J L Elute with Hex/EtOAc + TEA Gradient J->L K Pack Column with Silica Gel K->L M Collect & Analyze Fractions (TLC) L->M N Combine Pure Fractions M->N O Evaporate Solvent N->O P Pure Product (>99%) O->P

References

The Versatile Scaffold: Exploring the Potential of 4-Chloro-1-ethyl-1H-indazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminoindazole moiety is a well-established pharmacophore, recognized for its ability to form key interactions with biological targets, most notably the hinge region of protein kinases.[1] This has led to the successful development of numerous kinase inhibitors for the treatment of cancer. The strategic placement of a chlorine atom at the 4-position and an ethyl group at the 1-position of the indazole ring in 4-Chloro-1-ethyl-1H-indazol-3-amine offers a unique combination of electronic and steric properties that can be exploited for the fine-tuning of compound libraries to achieve desired potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a starting material is paramount for its effective utilization in a drug discovery campaign.

PropertyValueSource
Molecular Formula C₉H₁₀ClN₃[2]
Molecular Weight 195.65 g/mol [2]
Appearance Solid[2]
SMILES CCn1nc(N)c2c(Cl)cccc12[2]
InChI Key QVSAXMOYEMOPII-UHFFFAOYSA-N[2]

The Strategic Importance of Substitution Patterns

The specific substituents on the this compound scaffold are not arbitrary. Each imparts distinct characteristics that a medicinal chemist can leverage:

  • The 3-Amino Group: This is the primary reactive handle for derivatization. It readily participates in a variety of chemical transformations, including amide bond formation, urea and thiourea formation, and N-arylation reactions. This allows for the introduction of a wide array of side chains to probe the binding pocket of a target protein and optimize interactions.

  • The 4-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the 3-amino group and the overall electron density of the indazole ring system. This can impact binding affinities and metabolic stability. Furthermore, the chlorine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups to expand the chemical space.

  • The 1-Ethyl Group: The ethyl group at the N1 position of the indazole ring can provide steric bulk, influencing the orientation of the molecule within a binding site. This can be crucial for achieving selectivity for a particular kinase or other protein targets. The ethyl group also enhances the lipophilicity of the molecule, which can be modulated to optimize cell permeability and other pharmacokinetic properties.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the known biological activities of analogous 3-aminoindazole derivatives, this compound holds significant promise as a starting point for the discovery of novel therapeutics in several key areas:

Kinase Inhibitors for Oncology

The indazole scaffold is a cornerstone in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminoindazole moiety can act as a hinge-binder, a common motif in ATP-competitive kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indazole_Inhibitor Indazole-based Kinase Inhibitor (derived from This compound) Indazole_Inhibitor->RAF Indazole_Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor derived from the this compound scaffold.

By derivatizing the 3-amino group, researchers can introduce moieties that target the specific contours of the ATP-binding pocket of a desired kinase, such as RAF, MEK, or others in the MAPK/ERK pathway, which is frequently hyperactivated in cancer. The 4-chloro and 1-ethyl groups would play a crucial role in fine-tuning the selectivity and drug-like properties of these inhibitors.

Antiviral Agents

The discovery of Lenacapavir, a potent HIV capsid inhibitor, has highlighted the potential of substituted indazoles in antiviral therapy.[3] The synthesis of a key intermediate for Lenacapavir, 7-bromo-4-chloro-1H-indazol-3-amine, underscores the utility of the 4-chloro-3-aminoindazole scaffold.[3] While the substitution pattern is different from the topic compound, the underlying principle of using this core to construct complex, biologically active molecules remains the same. It is plausible that derivatives of this compound could be explored for their potential to inhibit viral replication through various mechanisms, not limited to HIV but also other viral pathogens.

Experimental Protocols: Synthetic Transformations of this compound

The following are generalized, yet detailed, protocols for key chemical transformations that can be applied to this compound to generate a library of diverse compounds for biological screening.

Protocol 1: Amide Coupling

This protocol describes the formation of an amide bond at the 3-amino position, a fundamental step in building a diverse chemical library.

Workflow for Amide Coupling

G Start Start: This compound + Carboxylic Acid (R-COOH) Step1 Step 1: Dissolve reactants in an apyrous aprotic solvent (e.g., DMF, DCM). Start->Step1 Step2 Step 2: Add a coupling agent (e.g., HATU, HOBt/EDC). Step1->Step2 Step3 Step 3: Add a non-nucleophilic base (e.g., DIPEA, Et3N). Step2->Step3 Step4 Step 4: Stir at room temperature (or heat if necessary) and monitor reaction by TLC or LC-MS. Step3->Step4 Step5 Step 5: Aqueous work-up and extraction with an organic solvent. Step4->Step5 Step6 Step 6: Purification by column chromatography. Step5->Step6 End End: Purified Amide Product Step6->End

Caption: A generalized workflow for the amide coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add a peptide coupling reagent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq) to the reaction mixture. The base is crucial to neutralize the acidic byproducts of the coupling reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Gentle heating may be required for less reactive carboxylic acids.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Protocol 2: Suzuki Cross-Coupling

This protocol outlines a method for introducing an aryl or heteroaryl group at the 4-position via a Suzuki cross-coupling reaction, which would likely require prior conversion of the chloro group to a more reactive species or direct coupling under specific conditions. For the purpose of this hypothetical protocol, we will assume conditions that could favor the coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous sulfate salt, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to yield the 4-aryl or 4-heteroaryl substituted 1-ethyl-1H-indazol-3-amine.

Conclusion and Future Outlook

While this compound remains a relatively unexplored building block in the vast landscape of medicinal chemistry, its structural features and the proven track record of the 3-aminoindazole scaffold suggest a high potential for its application in drug discovery. The synthetic accessibility and the versatility of its functional groups make it an attractive starting point for the generation of compound libraries targeting a range of therapeutic areas, most notably cancer and viral infections. Future research focused on the systematic exploration of the chemical space around this scaffold is warranted and could lead to the identification of novel drug candidates with improved efficacy and safety profiles. The protocols and insights provided in this application note aim to serve as a foundational guide for researchers embarking on this exciting endeavor.

References

Application Notes and Protocols: Mechanistic Studies of 4-Chloro-1-ethyl-1H-indazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-1-ethyl-1H-indazol-3-amine in Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1][2][3] These nitrogen-containing heterocyclic compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][4][5] this compound, in particular, is a key intermediate in the synthesis of various pharmaceutically active molecules.[6][7][8][9][10][11] Its substituted indazole structure allows for diverse chemical modifications, making it a versatile building block in drug discovery.[2][4] Understanding the reaction mechanisms involving this compound is paramount for optimizing synthetic routes, improving yields, and designing novel derivatives with enhanced therapeutic potential.

This guide provides a detailed exploration of the reaction mechanisms of this compound, offering both theoretical insights and practical, field-proven protocols for researchers.

Part 1: Proposed Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various strategies, including classical methods like the Jacobson synthesis and modern transition-metal-catalyzed reactions.[12] A common route to 3-aminoindazoles involves the cyclization of ortho-substituted benzonitriles with hydrazine.[7] For this compound, a plausible synthetic pathway starts from 2,6-dichlorobenzonitrile.

Plausible Synthetic Pathway

A likely two-step synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, begins with the regioselective bromination of 2,6-dichlorobenzonitrile, followed by heterocycle formation with hydrazine.[7][10] This suggests a similar approach could be adapted for the synthesis of this compound, potentially starting with a suitable precursor that can be ethylated.

The key cyclization step with hydrazine is thought to proceed via one of two main pathways:

  • Initial SNAr followed by intramolecular cyano attack: The hydrazine could first displace one of the chloro groups via nucleophilic aromatic substitution (SNAr), followed by an intramolecular attack of the newly introduced amino group onto the nitrile.[10]

  • Initial cyano attack followed by intramolecular SNAr: Alternatively, the hydrazine could first attack the nitrile carbon, with the subsequent intramolecular SNAr reaction forming the indazole ring.[10]

The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the benzene ring.[10] The ethyl group at the N1 position would then be introduced, likely through an alkylation reaction.

Visualizing the Proposed Synthesis

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation 2_6_Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Cyclization_Intermediate Cyclization Intermediate 2_6_Dichlorobenzonitrile->Cyclization_Intermediate Hydrazine Hydrate Hydrazine Hydrazine Hydrate Hydrazine->Cyclization_Intermediate 4_Chloro_1H_indazol_3_amine 4-Chloro-1H-indazol-3-amine Cyclization_Intermediate->4_Chloro_1H_indazol_3_amine Ring Closure Final_Product 4-Chloro-1-ethyl-1H- indazol-3-amine 4_Chloro_1H_indazol_3_amine->Final_Product Alkylation Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Final_Product

Caption: Proposed synthetic pathway for this compound.

Part 2: Experimental Protocols for Mechanistic Investigation

To elucidate the precise reaction mechanism, a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling is often employed.[13][14] Below are protocols for key experiments.

Protocol 1: Kinetic Analysis of the Cyclization Reaction

Objective: To determine the rate law of the cyclization reaction, providing insights into the reaction mechanism and the rate-determining step.

Materials:

  • Substituted benzonitrile precursor

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., 2-Methyltetrahydrofuran)[7]

  • Internal standard for chromatography

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve a known concentration of the substituted benzonitrile precursor and the internal standard in the chosen solvent.

  • Initiation: Add a known concentration of hydrazine hydrate to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a cold solvent to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentrations of the reactant and product.

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction with respect to each reactant and the overall rate constant.

Causality Behind Experimental Choices:

  • Temperature Control: Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent.

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response, ensuring accurate quantification.

  • Quenching: Rapidly stopping the reaction at specific time points is essential for accurately measuring the reactant and product concentrations at that moment.

Protocol 2: Spectroscopic Identification of Reaction Intermediates

Objective: To detect and characterize any transient intermediates formed during the reaction, which can provide direct evidence for a proposed mechanism.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the reaction progress and identify the structures of intermediates and products.[15]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of intermediates.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the reactants, intermediates, and products.

  • Freeze-Quench Technique: For very fast reactions, this method involves rapidly freezing the reaction mixture at different time points to trap intermediates for spectroscopic analysis.[16]

General Procedure (for NMR monitoring):

  • Sample Preparation: Prepare the reaction mixture directly in an NMR tube using a deuterated solvent.

  • Initial Spectrum: Acquire an initial NMR spectrum of the starting materials before initiating the reaction.

  • Reaction Initiation: Add the final reactant to the NMR tube to start the reaction.

  • Time-Resolved Spectra: Acquire a series of NMR spectra at regular intervals as the reaction proceeds.

  • Data Analysis: Analyze the changes in the spectra over time. The appearance and subsequent disappearance of new signals can indicate the formation of transient intermediates.

Self-Validating System: The combination of different spectroscopic techniques provides a self-validating system. For instance, a proposed intermediate structure from NMR data can be confirmed by its corresponding molecular weight in MS analysis.

Visualizing the Experimental Workflow

Experimental_Workflow Start Reaction Setup Kinetic_Analysis Kinetic Analysis (HPLC/GC) Start->Kinetic_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Start->Spectroscopic_Analysis Data_Collection Data Collection & Processing Kinetic_Analysis->Data_Collection Spectroscopic_Analysis->Data_Collection Mechanism_Proposal Propose Reaction Mechanism Data_Collection->Mechanism_Proposal Computational_Modeling Computational Modeling (DFT) Mechanism_Proposal->Computational_Modeling Mechanism_Validation Validate Mechanism Mechanism_Proposal->Mechanism_Validation Computational_Modeling->Mechanism_Validation End Final Report Mechanism_Validation->End

Caption: Workflow for the mechanistic study of indazole synthesis.

Part 3: Data Presentation and Interpretation

Quantitative data from kinetic studies can be summarized to compare reaction rates under different conditions.

Table 1: Hypothetical Kinetic Data for Cyclization Reaction
Experiment[Precursor] (M)[Hydrazine] (M)Temperature (°C)Initial Rate (M/s)
10.10.1801.2 x 10-4
20.20.1802.4 x 10-4
30.10.2801.2 x 10-4
40.10.1902.5 x 10-4

Interpretation:

  • Comparing experiments 1 and 2, doubling the precursor concentration doubles the initial rate, suggesting the reaction is first order with respect to the precursor.

  • Comparing experiments 1 and 3, doubling the hydrazine concentration has no effect on the initial rate, suggesting the reaction is zero order with respect to hydrazine under these conditions. This might imply that the rate-determining step does not involve hydrazine.

  • Comparing experiments 1 and 4, increasing the temperature increases the reaction rate, as expected.

Conclusion

A thorough understanding of the reaction mechanisms for the synthesis of this compound is crucial for the efficient and scalable production of this important pharmaceutical intermediate. The protocols and analytical approaches outlined in this guide provide a robust framework for researchers to investigate these mechanisms. By combining kinetic analysis, spectroscopic identification of intermediates, and computational modeling, a comprehensive picture of the reaction pathway can be developed, paving the way for the rational design of improved synthetic methods and novel indazole-based therapeutics.

References

Application Notes & Protocols for the Scale-Up Synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-1-ethyl-1H-indazol-3-amine

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of pharmacologically active agents.[1][2] Specifically, 3-aminoindazoles are key intermediates in the synthesis of therapeutics targeting conditions from oncological disorders to neurodegenerative diseases.[3] The target molecule, this compound, represents a functionally rich building block, poised for further derivatization in drug discovery programs. Its synthesis, particularly on a scale suitable for development, presents a dual challenge: the initial formation of the heterocyclic core and the subsequent, regioselective introduction of the N-1 ethyl group.

This guide provides a robust, two-step synthetic route designed for scalability. We will first address the synthesis of the core intermediate, 4-Chloro-1H-indazol-3-amine, via a nucleophilic aromatic substitution (SNAr) and cyclization pathway. Subsequently, we will detail a highly regioselective N-1 ethylation protocol, navigating the common challenge of N-1 versus N-2 alkylation that frequently complicates indazole chemistry.[4][5] Each step is accompanied by a detailed rationale for the chosen conditions, safety protocols for hazardous reagents, and process control considerations essential for successful scale-up.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Part A: Cyclization to form the 3-Aminoindazole Core. Reaction of 2-fluoro-6-chlorobenzonitrile with hydrazine hydrate to form 4-chloro-1H-indazol-3-amine.

  • Part B: Regioselective N-1 Ethylation. Deprotonation of the indazole intermediate with sodium hydride followed by alkylation with an ethylating agent to yield the final product.

Synthetic_Scheme SM 2-Fluoro-6-chlorobenzonitrile R1 Hydrazine Hydrate (N₂H₄·H₂O) 2-MeTHF, 105 °C INT 4-Chloro-1H-indazol-3-amine R2 1. Sodium Hydride (NaH), THF 2. Ethyl Iodide (CH₃CH₂I) FP This compound R1->INT Part A: Cyclization R2->FP Part B: N-1 Ethylation

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of 4-Chloro-1H-indazol-3-amine (Intermediate)

Expertise & Experience: Mechanistic Rationale

The formation of the 3-aminoindazole ring from an ortho-halobenzonitrile is a classic and efficient strategy.[6] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism followed by an intramolecular cyclization.

  • Choice of Starting Material: We select 2-fluoro-6-chlorobenzonitrile as the starting material. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring toward nucleophilic attack. This typically allows for milder reaction conditions compared to using a chloro leaving group at that position.[7]

  • Nucleophilic Attack and Cyclization: Hydrazine, a potent nucleophile, attacks the carbon bearing the fluorine atom. The resulting intermediate then undergoes an intramolecular cyclization where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. Tautomerization of the resulting cyclic imine yields the stable aromatic 3-aminoindazole product. A similar pathway has been successfully applied to the synthesis of related halo-substituted 3-aminoindazoles.[3]

Part_A_Workflow start Charge Reactor: 2-Fluoro-6-chlorobenzonitrile & 2-MeTHF add_hydrazine Add Hydrazine Hydrate start->add_hydrazine heat Heat to 105 °C (18-24 h) Monitor by HPLC/TLC add_hydrazine->heat cool Cool to Room Temp. heat->cool workup Aqueous Workup: Add Water & EtOAc cool->workup extract Separate Layers Extract Aqueous Phase workup->extract wash Combine Organics Wash with Brine extract->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallize from EtOAc/Heptane concentrate->purify product Isolate Pure 4-Chloro-1H-indazol-3-amine purify->product

Caption: Process workflow for the synthesis of the indazole intermediate.

Scale-Up Protocol: 4-Chloro-1H-indazol-3-amine

Safety First: This protocol involves hazardous materials.

  • 2-Fluoro-6-chlorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8][9][10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

  • 2-MeTHF (2-Methyltetrahydrofuran): Flammable liquid. Keep away from ignition sources.

ReagentM.W.AmountMolesEquivalents
2-Fluoro-6-chlorobenzonitrile155.56100.0 g0.6431.0
Hydrazine Hydrate (~64%)50.06124.0 g (120 mL)~2.57~4.0
2-MeTHF86.13500 mL-5 V
Ethyl Acetate (EtOAc)88.11As needed--
Heptane100.21As needed--

Procedure:

  • Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Charging Reagents: Charge the reactor with 2-fluoro-6-chlorobenzonitrile (100.0 g, 1.0 eq) and 2-MeTHF (500 mL, 5 V). Begin stirring to form a solution.

  • Hydrazine Addition: Slowly add hydrazine hydrate (120 mL, ~4.0 eq) to the stirred solution at room temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to an internal temperature of 105 °C and maintain for 18-24 hours. The reaction progress should be monitored by HPLC or TLC until consumption of the starting material is complete.

  • Cooling and Workup: Cool the reaction mixture to room temperature (20-25 °C). Add water (300 mL) to the reactor, followed by ethyl acetate (300 mL). Stir vigorously for 15 minutes.

  • Extraction: Stop stirring and allow the layers to separate. Transfer the organic (upper) layer to a separate vessel. Extract the aqueous layer with additional ethyl acetate (2 x 150 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (200 mL). Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/heptane, to yield pure 4-chloro-1H-indazol-3-amine.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Expected Results:

  • Yield: 75-85%

  • Appearance: Off-white to light yellow solid.

  • Purity (HPLC): >98%

Part B: Regioselective N-1 Ethylation

Expertise & Experience: Navigating Regioselectivity

The alkylation of an indazole ring is a classic challenge in synthetic chemistry due to the presence of two nucleophilic nitrogen atoms, N-1 and N-2.[7] Direct alkylation often results in a difficult-to-separate mixture of regioisomers. The key to achieving high selectivity lies in understanding the interplay between kinetic and thermodynamic control.

  • The Role of the Base and Solvent: The choice of base and solvent is critical for directing regioselectivity.[11] We employ sodium hydride (NaH) , a strong, non-nucleophilic base, to deprotonate the indazole. The resulting indazolide anion is the key reactive intermediate.

  • Thermodynamic vs. Kinetic Control: In a polar aprotic solvent like tetrahydrofuran (THF) , the sodium cation coordinates more strongly with the N-2 position, which bears a higher electron density (the kinetic position). However, the N-1 position is less sterically hindered. This combination allows for an equilibrium to be established where the thermodynamically more stable N-1 alkylated product is favored.[5] Using NaH in THF is a well-established method for achieving high N-1 selectivity.[4][5]

  • Safety of NaH: It is imperative to avoid using NaH with certain polar aprotic solvents like DMF or DMSO, especially at elevated temperatures, as this can lead to violent, exothermic decomposition and explosions.[12][13][14] THF is a much safer and validated solvent for this transformation.[12]

N_Alkylation_Logic cluster_0 Reaction Conditions Base Base: Sodium Hydride (NaH) Anion Indazolide Anion (Na⁺ Counterion) Base->Anion Solvent Solvent: THF (favors equilibrium) Solvent->Anion Sterics Steric Hindrance at N-1 is low N1_Product N-1 Ethylation (Thermodynamic Product) Sterics->N1_Product Indazole 4-Chloro-1H-indazol-3-amine Indazole->Base Anion->N1_Product Favored Pathway N2_Product N-2 Ethylation (Kinetic Product) Anion->N2_Product Disfavored Pathway

References

The Strategic Utility of 4-Chloro-1-ethyl-1H-indazol-3-amine in the Forge of Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, the indazole core stands as a privileged scaffold, underpinning a multitude of biologically active compounds and functional materials.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within this esteemed family of heterocycles, 4-Chloro-1-ethyl-1H-indazol-3-amine emerges as a particularly strategic building block. The judicious placement of its functional groups—a reactive 3-amino group, a synthetically versatile 4-chloro substituent, and a metabolically robust N-ethyl group—offers a trifecta of opportunities for molecular elaboration and diversification.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies but also the underlying scientific rationale for the synthesis and application of this key intermediate in the construction of complex heterocyclic architectures.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₉H₁₀ClN₃--INVALID-LINK--
Molecular Weight 195.65 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 1015846-49-7--INVALID-LINK--
InChI Key QVSAXMOYEMOPII-UHFFFAOYSA-N--INVALID-LINK--

Safety Profile: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Proposed Two-Step Approach

References

Application Note: Advanced Analytical Strategies for Monitoring Reactions of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the primary analytical methodologies for tracking the chemical transformations of 4-Chloro-1-ethyl-1H-indazol-3-amine (C₉H₁₀ClN₃, MW: 195.65 g/mol ). As a key intermediate in the synthesis of pharmacologically active molecules, robust and reliable in-process monitoring is critical for reaction optimization, yield maximization, and impurity profiling. This guide details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. The causality behind experimental choices is explained, empowering researchers to adapt these methods to their specific reaction conditions.

Introduction: The Importance of Reaction Tracking

This compound is a substituted indazole, a privileged heterocyclic scaffold in medicinal chemistry. Indazole derivatives are integral to various therapeutics, including kinase inhibitors for oncology and potent antiviral agents[1][2]. The synthesis of complex drug molecules often involves multi-step reactions starting from building blocks like this one. Monitoring the conversion of this compound to its desired product in real-time is essential for:

  • Kinetic Analysis: Understanding reaction rates, identifying rate-limiting steps, and elucidating reaction mechanisms.

  • Process Optimization: Fine-tuning parameters such as temperature, catalyst loading, and reaction time to improve yield and purity.

  • Impurity Profiling: Detecting and identifying the formation of byproducts, which is crucial for regulatory compliance and drug safety.

  • Endpoint Determination: Accurately identifying the point of reaction completion to prevent over-processing and degradation of products.

This note provides the foundational protocols to establish a robust analytical workflow for reactions involving this critical intermediate.

Analyte Physicochemical Properties

A successful analytical method leverages the unique properties of the analyte.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₉H₁₀ClN₃Used for mass spectrometry identification.
Molecular Weight 195.65 g/mol Essential for preparing standard solutions and for mass spectrometry.
Structure Aromatic indazole ring with chloro, ethyl, and amine substituents.The aromatic system provides a strong chromophore for UV-Vis detection. The primary amine is a site for derivatization if needed.
Solubility Generally soluble in organic solvents like methanol, acetonitrile, DMSO, and ethyl acetate.Dictates the choice of solvents for sample preparation and chromatographic mobile phases.
UV Absorbance Expected to absorb strongly in the UV range (approx. 220-300 nm) due to the indazole core.Forms the basis for quantitative analysis by HPLC-UV and UV-Vis spectroscopy.

Core Analytical Methodologies & Protocols

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or real-time monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility. It excels at separating the starting material from products and impurities in the reaction mixture.

Causality of Method Design: A reversed-phase (RP) C18 column is selected for its versatility in retaining moderately polar compounds like indazoles. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. A small amount of acid (formic or trifluoroacetic acid) is added to protonate the amine group and any basic heterocycles, leading to sharper peaks and more consistent retention times[3]. A gradient elution is employed to ensure that both early-eluting polar compounds and late-eluting nonpolar compounds are resolved and eluted within a reasonable timeframe[4]. Detection is performed at a wavelength where the indazole core has significant absorbance.

Protocol 1: Quantitative RP-HPLC Analysis

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the diluent.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) in a known volume of diluent (e.g., 950 µL in a 1.5 mL vial).

    • Vortex thoroughly. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 254 nm
Gradient Program See table below
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955
  • Data Analysis:

    • Integrate the peak area corresponding to this compound.

    • Construct a calibration curve by plotting peak area against the concentration of the prepared standards.

    • Determine the concentration of the analyte in the reaction sample by interpolating its peak area on the calibration curve. The percent conversion can be calculated by comparing the concentration at time t to the initial concentration at time zero.

Workflow for HPLC-Based Reaction Monitoring

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start Reaction sampling Aliquot Reaction Mixture at Time (t) start->sampling t = 0, 1, 2... hr quench Quench & Dilute in Mobile Phase sampling->quench filter Filter (0.45 µm) quench->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate plot Plot Concentration vs. Time calculate->plot endpoint Determine Reaction Endpoint / Kinetics plot->endpoint

Caption: General workflow for monitoring reaction kinetics using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and thermally stable compounds. It provides both retention time (for quantification) and mass spectral data (for structural confirmation), making it invaluable for identifying unknown byproducts.

Causality of Method Design: The analyte must be volatile enough to be carried through the GC column. A non-polar column (like a DB-5ms) is often used for general-purpose screening of reaction mixtures. The temperature program starts low to trap compounds at the head of the column and then ramps up to elute compounds based on their boiling points. Electron Ionization (EI) is a standard method that creates reproducible fragmentation patterns, which can be compared against mass spectral libraries for identification[5][6].

Protocol 2: GC-MS for Byproduct Identification

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS) with an EI source.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (or equivalent).

  • Reagents:

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Solvent: Ethyl Acetate or Dichloromethane (GC Grade).

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture (e.g., 50 µL) and dilute it in 1 mL of ethyl acetate.

    • If the product is non-volatile, derivatization (e.g., silylation) may be necessary, though the target analyte should be sufficiently volatile.

  • Instrumental Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 m/z
  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to see all separated components.

    • Extract the mass spectrum for each peak.

    • Identify the peak for this compound by its expected mass spectrum (Molecular Ion: m/z 195).

    • For unknown peaks, compare their fragmentation patterns to a spectral library (e.g., NIST) to hypothesize their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information and is uniquely suited for in-situ monitoring of reactions without the need for sample workup. By tracking the disappearance of reactant signals and the appearance of product signals over time, one can directly observe the reaction kinetics[7][8].

Causality of Method Design: The reaction is run directly in an NMR tube using a deuterated solvent that is compatible with the reaction chemistry. A ¹H NMR spectrum is acquired at regular intervals. By integrating specific, non-overlapping signals corresponding to the starting material and a key product, their relative concentrations can be determined. Adding an internal standard with a known concentration and a signal in a clear region of the spectrum allows for absolute quantification[9].

Protocol 3: In-Situ ¹H NMR Reaction Monitoring

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Reagents:

    • Deuterated Solvent: Choose a solvent that dissolves all reactants and is appropriate for the reaction temperature (e.g., DMSO-d₆, CDCl₃).

    • Internal Standard: A stable, non-reactive compound with a simple spectrum (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone).

  • Sample Preparation:

    • In an NMR tube, combine the deuterated solvent, a known amount of the internal standard, and the limiting reagent (e.g., this compound).

    • Acquire an initial spectrum (t=0).

    • Initiate the reaction by adding the final reagent (e.g., via syringe) and mixing thoroughly.

  • NMR Acquisition:

    • Immediately place the tube in the spectrometer.

    • Acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 10 minutes). Ensure the relaxation delay (d1) is sufficient for quantitative analysis (e.g., 5 times the longest T₁).

  • Data Analysis:

    • Process each spectrum (phasing, baseline correction).

    • Choose a well-resolved signal for the starting material, the product, and the internal standard.

    • Normalize the integrals of the starting material and product signals to the integral of the internal standard.

    • The concentration of a species X at time t can be calculated as: Cₓ(t) = Cₛₜₐₙₐₐᵣₐ × (Iₓ / Nₓ) / (Iₛₜₐₙₐₐᵣₐ / Nₛₜₐₙₐₐᵣₐ) Where C is concentration, I is the integral value, and N is the number of protons giving rise to the signal.

    • Plot the concentration of the reactant and product versus time to obtain kinetic profiles.

UV-Vis Spectroscopy

For simple reactions where there is a significant change in the chromophore system between the reactant and product, UV-Vis spectroscopy can be a rapid and cost-effective monitoring tool.

Causality of Method Design: This method relies on Beer's Law (A = εbc), where absorbance (A) is directly proportional to concentration (c). The first step is to identify a wavelength (λ_max) where the starting material absorbs strongly but the product absorbs weakly (or vice-versa). A calibration curve is constructed to establish the relationship between absorbance and concentration. Subsequent reaction aliquots can be diluted and measured to quickly determine the remaining reactant concentration[10][11].

Protocol 4: UV-Vis Spectrophotometric Analysis

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagents:

    • Solvent: A UV-transparent solvent that dissolves the reaction components (e.g., Methanol, Ethanol).

  • Method Development:

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) of the pure starting material and the pure product to find a suitable analytical wavelength (λ_max) with maximum difference in absorbance.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot absorbance vs. concentration. The result should be a linear relationship.

  • Sample Analysis:

    • At various time points, take an aliquot from the reaction, quench it, and dilute it to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve equation to calculate the concentration of the remaining starting material.

Method Selection Guide

FeatureHPLC-UVGC-MSNMRUV-Vis
Primary Use Quantitative AnalysisByproduct IDIn-Situ Kinetics, StructureRapid Screening
Specificity HighVery HighVery HighLow
Sample Prep Dilution, FiltrationDilution, Derivatization (maybe)Minimal (direct)Dilution
Speed Moderate (~20 min/sample)Moderate (~20 min/sample)Fast (per spectrum)Very Fast (<1 min/sample)
Key Advantage Robust & QuantitativeStructural Info (MS)Real-time, non-invasiveSimple & Fast
Key Limitation Requires workupAnalyte must be volatileLower sensitivityProne to interference

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.

General Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-stage process. This strategy focuses on first constructing the core heterocyclic system and then introducing the N-1 ethyl group in a controlled, regioselective manner. This approach mitigates the formation of difficult-to-separate isomers and simplifies purification.

The overall workflow involves:

  • Indazole Ring Formation: Cyclization of an appropriately substituted benzonitrile with hydrazine to form the 4-chloro-1H-indazol-3-amine intermediate.

  • Regioselective N-Ethylation: Alkylation of the intermediate at the N-1 position to yield the final product.

G A 2,6-Dichlorobenzonitrile (Starting Material) B 4-Chloro-1H-indazol-3-amine (Intermediate) A->B  Hydrazine Hydrate,  Base (e.g., NaOAc),  Solvent (e.g., 2-MeTHF), Heat   C This compound (Final Product) B->C  1. Deprotonation (e.g., NaH in THF)  2. Alkylating Agent (e.g., Ethyl Bromide)  

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My yield for the initial indazole ring formation is low. What are the common causes and how can I improve it?

A1: Low yield in the cyclization step typically stems from incomplete reaction, side reactions, or suboptimal workup.

  • Causality: The reaction involves a nucleophilic attack of hydrazine on one of the carbon atoms ortho to the nitrile group, followed by cyclization. A common starting material for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is 3-bromo-2,6-dichlorobenzonitrile. For 4-chloro-1H-indazol-3-amine, an analogous precursor derived from 2,6-dichlorobenzonitrile is a logical starting point. The key is to facilitate the displacement of a chlorine atom and subsequent ring closure.

  • Troubleshooting Steps & Solutions:

    • Reaction Temperature and Time: This reaction requires significant thermal energy. Ensure your reaction is heated sufficiently (typically >90°C) for an adequate duration (12-24 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting benzonitrile.

    • Solvent Choice: A high-boiling point, polar aprotic solvent is often ideal. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent choice that has been successfully used in similar syntheses on a large scale.

    • Base and Reagent Stoichiometry: An excess of hydrazine hydrate (e.g., 4 equivalents) is often used to drive the reaction to completion. A mild base like sodium acetate (NaOAc) can be beneficial.

    • Workup and Product Isolation: The product, an aminoindazole, may have some water solubility. During the aqueous workup, ensure the pH is adjusted to be neutral or slightly basic before extraction to maximize the amount of free amine in the organic phase. Salting out the aqueous layer with brine (saturated NaCl solution) can also improve extraction efficiency.

Q2: I'm getting a mixture of N-1 and N-2 ethylated products. How can I selectively synthesize the desired N-1 isomer?

A2: This is the most critical challenge in indazole synthesis. Regioselectivity is governed by a delicate balance of kinetic versus thermodynamic control.

  • Causality & Mechanistic Insight: The indazole anion is an ambident nucleophile with negative charge density on both N-1 and N-2. Alkylation at N-2 is often the kinetically favored, faster reaction, while the N-1 alkylated product is typically the more thermodynamically stable isomer. Your choice of base and solvent directly influences which pathway dominates.

  • Solutions for High N-1 Selectivity:

    • Thermodynamic Control (Recommended): To favor the stable N-1 product, use conditions that allow for equilibration.

      • Base/Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective. This system generates the indazole anion, and the reaction conditions favor the formation of the thermodynamically preferred N-1 isomer.

      • Temperature: Running the reaction at room temperature or slightly elevated temperatures can help the kinetically formed N-2 product revert and isomerize to the more stable N-1 product.

    • Reductive Amination Approach: A highly selective and scalable method involves a two-step process of enamine formation followed by hydrogenation. This method has been shown to produce exclusively N-1 alkylated indazoles.

G cluster_0 Alkylation Conditions cluster_1 Products Thermodynamic Thermodynamic Control (e.g., NaH in THF) N1_isomer N-1 Isomer (Desired) Thermodynamically Stable Thermodynamic->N1_isomer  Highly Favored   Kinetic Kinetic Control (e.g., K2CO3 in DMF) N2_isomer N-2 Isomer (Undesired) Kinetically Favored Kinetic->N2_isomer  Often the Major Product   N2_isomer->N1_isomer Equilibration (under thermodynamic conditions)

Caption: Relationship between reaction control and N-1/N-2 regioselectivity in indazole alkylation.

Q3: The final product is difficult to purify. Are there ways to simplify the workup?

A3: Purification challenges are almost always a symptom of poor selectivity in the preceding step.

  • Causality: The N-1 and N-2 isomers often have very similar polarities, making them difficult to separate by standard column chromatography. The most effective strategy is to prevent the formation of the undesired isomer in the first place.

  • Troubleshooting Steps & Solutions:

    • Optimize N-Ethylation: Before attempting large-scale purification, dedicate effort to optimizing the N-ethylation step for >95% N-1 selectivity using the thermodynamic control conditions described in Q2.

    • Crystallization: If the reaction is clean, direct crystallization of the final product from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water) can be a highly effective, scalable alternative to chromatography.

    • Chromatography Conditions: If chromatography is unavoidable, use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing the polarity) to maximize separation.

    • Avoid Chromatography Entirely: Some modern synthetic routes are specifically designed to be chromatography-free, relying on high-selectivity reactions and crystallization for purification, which is crucial for large-scale production.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis? A: An inexpensive and practical starting material is 2,6-dichlorobenzonitrile. This precursor contains the necessary chloro-substituent and the nitrile group for subsequent cyclization with hydrazine.

Q: Which analytical techniques are essential for monitoring this synthesis? A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the mass of intermediates and the final product, and for accurately assessing the ratio of N-1 to N-2 isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. The chemical shifts of the protons on the ethyl group and the aromatic protons are distinct for the N-1 and N-2 isomers, allowing for unambiguous identification and purity assessment.

Q: Are there any specific safety precautions for this synthesis? A: Yes. Standard laboratory safety protocols should always be followed. Pay special attention to:

  • Hydrazine Hydrate: It is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurized Reactions: The cyclization step is often performed at high temperatures in a sealed vessel, which can build pressure. Use a vessel rated for the expected temperature and pressure, such as a Parr

Technical Support Center: Synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

FAQ 1: What is a common synthetic route to this compound and what are the primary side products?

A prevalent and efficient method for the synthesis of this compound is the cyclization of a suitably substituted benzonitrile with ethylhydrazine. A common starting material for this synthesis is 2-chloro-6-fluorobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by ethylhydrazine, followed by an intramolecular cyclization to form the indazole ring.

The most significant challenge in this synthesis is the formation of a regioisomeric side product: 4-Chloro-2-ethyl-2H-indazol-3-amine . This occurs because the nitrogen atom of the intermediate hydrazone can attack the cyano group from either the N1 or N2 position of the incipient indazole ring. The ratio of these two isomers is highly dependent on the reaction conditions.

Other potential, though typically minor, side products can arise from incomplete reaction, degradation of starting materials or products, or impurities in the starting 2-chloro-6-fluorobenzonitrile.

Troubleshooting Guides

Troubleshooting Guide 1: Poor Regioselectivity in the Cyclization Reaction Leading to 4-Chloro-2-ethyl-2H-indazol-3-amine

Issue: The primary impurity observed is the undesired N2-ethyl regioisomer, 4-Chloro-2-ethyl-2H-indazol-3-amine, which can be difficult to separate from the desired N1-ethyl product.

Root Cause Analysis: The formation of N1 and N2 isomers is a common challenge in indazole synthesis. The regioselectivity is influenced by both kinetic and thermodynamic factors, which can be modulated by the choice of solvent, base, and reaction temperature. Generally, N1-substituted indazoles are the thermodynamically more stable products.

Mitigation Strategies:

  • Solvent Selection: The polarity of the solvent can influence the regioselectivity. Non-polar, aprotic solvents are often preferred to favor the formation of the N1 isomer.

  • Base and Reaction Temperature: The choice of base and temperature can also direct the cyclization. Running the reaction under conditions that allow for thermodynamic equilibration can favor the more stable N1 product.

  • Alternative Route - N-Ethylation of a Precursor: A more controlled approach involves the synthesis of 4-chloro-1H-indazol-3-amine first, followed by a regioselective N-ethylation. This two-step process often provides better control over the final product distribution. For N-alkylation of indazoles, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1]

Experimental Protocol for Regioselective N1-Ethylation:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add 4-chloro-1H-indazol-3-amine (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that deprotonates the indazole nitrogen, favoring the formation of the N1-anion which is thermodynamically more stable.
Solvent Tetrahydrofuran (THF)An aprotic solvent that does not interfere with the reaction and is suitable for use with NaH.
Temperature 0 °C to room temp.Allows for controlled deprotonation and subsequent alkylation, minimizing side reactions.
Troubleshooting Guide 2: Incomplete Reaction or Low Yield in the Cyclization of 2-chloro-6-fluorobenzonitrile with Ethylhydrazine

Issue: The reaction stalls, leaving a significant amount of unreacted 2-chloro-6-fluorobenzonitrile, or the overall yield of the desired product is low.

Root Cause Analysis:

  • Insufficient reaction time or temperature: The SNAr reaction and subsequent cyclization may require elevated temperatures and sufficient time to proceed to completion.

  • Decomposition of ethylhydrazine: Ethylhydrazine can be unstable at high temperatures.

  • Presence of water: Water can react with the starting materials and intermediates, leading to undesired side products and lower yields.

  • Formation of alternative products: Under certain conditions, the nitrile group can be hydrolyzed to an amide, or other side reactions may occur.[2]

Mitigation Strategies:

  • Optimize Reaction Conditions: A systematic optimization of reaction temperature and time is recommended. Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.

  • Use of a High-Boiling Point Solvent: Solvents like n-butanol or dimethyl sulfoxide (DMSO) can allow for higher reaction temperatures, which may be necessary to drive the reaction to completion.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize side reactions caused by water.

  • Excess of Ethylhydrazine: Using a slight excess of ethylhydrazine can help to drive the reaction to completion.

Experimental Protocol for Cyclization:

  • In a round-bottom flask, dissolve 2-chloro-6-fluorobenzonitrile (1.0 equivalent) in a suitable high-boiling point solvent (e.g., n-butanol).

  • Add ethylhydrazine (1.5 - 2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide 3: Difficulty in Purifying this compound from its N2-Regioisomer

Issue: The desired N1-ethyl product and the undesired N2-ethyl regioisomer have very similar polarities, making their separation by standard column chromatography challenging.

Root Cause Analysis: The structural similarity of the two regioisomers results in comparable interactions with the stationary phase in chromatography, leading to poor separation.

Mitigation Strategies:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating closely related isomers. A systematic screening of different columns (e.g., reversed-phase C18, normal-phase silica) and mobile phase compositions is recommended to achieve baseline separation.

  • Fractional Crystallization: If the product is a solid, fractional crystallization can be an effective method for purification. This involves dissolving the mixture of isomers in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.

  • Derivatization: In some cases, the isomers can be derivatized to compounds with significantly different physical properties, allowing for easier separation. The protecting group can then be removed to yield the pure desired isomer. For example, reaction with a bulky acylating or silylating agent may show different reactivity towards the two isomers.

Analytical Characterization to Distinguish Isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the N1 and N2 isomers. The chemical shifts of the ethyl group protons and the aromatic protons will be different for the two isomers. 2D NMR techniques like NOESY can also be used to confirm the structure by observing through-space correlations between the ethyl group protons and the protons on the indazole ring.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can not only be used for purification but also for routine analysis of the isomeric ratio.

Visualizations

Reaction Pathway and Side Product Formation

A 2-Chloro-6-fluorobenzonitrile C Intermediate Adduct A->C + B Ethylhydrazine B->C D This compound (Desired Product - N1 Isomer) C->D Cyclization (N1 attack) E 4-Chloro-2-ethyl-2H-indazol-3-amine (Side Product - N2 Isomer) C->E Cyclization (N2 attack) Start Poor Regioselectivity Observed (High % of N2-Isomer) Check_Route Evaluate Synthetic Route Start->Check_Route Cyclization_Route Direct Cyclization Check_Route->Cyclization_Route Current Alkylation_Route N-Ethylation Route Check_Route->Alkylation_Route Alternative Optimize_Cyclization Optimize Cyclization Conditions (Solvent, Temp, Base) Cyclization_Route->Optimize_Cyclization Perform_Alkylation Perform Regioselective N-Ethylation (NaH, THF) Alkylation_Route->Perform_Alkylation Analyze_Purity Analyze Product Purity (NMR, HPLC) Optimize_Cyclization->Analyze_Purity Perform_Alkylation->Analyze_Purity Purify Purify Product (HPLC, Crystallization) Analyze_Purity->Purify Impure End Pure N1-Isomer Obtained Analyze_Purity->End Pure Purify->End

References

Technical Support Center: Optimization of Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of indazoles. This resource is meticulously curated for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of indazole synthesis. Indazoles are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, their synthesis is often accompanied by challenges ranging from poor yields and regioselectivity issues to the formation of stubborn impurities.

This guide is designed to be a practical, field-proven resource. It moves beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide: Common Issues in Indazole Synthesis

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Question 1: My reaction is producing a mixture of 1H- and 2H-indazole isomers. How can I improve the regioselectivity for the desired 1H-indazole?

Probable Causes:

  • Reaction Conditions: The tautomeric nature of the indazole ring means that both 1H- and 2H-isomers can form. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in determining the final isomeric ratio.

  • N-Alkylation/Arylation Ambiguity: During N-substitution reactions on an unprotected indazole core, alkylation or arylation can occur at either the N-1 or N-2 position, leading to a mixture of products.[4]

Solutions:

  • Optimize Base and Solvent System: For N-alkylation, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favors the formation of the N-1 substituted product, which is the thermodynamically preferred isomer.[5]

  • Employ Directed Synthesis: To avoid ambiguity, consider a synthetic route that unequivocally establishes the desired substitution pattern from the outset. For instance, the Jacobson indazole synthesis is a classical method for preparing 1H-indazoles.[2]

  • Thermodynamic Control: Under thermodynamic conditions (e.g., extended reaction times or using a strong acid like p-toluenesulfonic acid), the reaction equilibrium can be shifted towards the more stable 1H-isomer.[6]

  • Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel or by recrystallization using a carefully selected solvent system.[7][8] Spectroscopic methods like 1H NMR can be used to distinguish between the isomers, as the proton at the 3-position of 2H-indazoles is generally shifted downfield compared to the 1H-isomer.[5]

Question 2: I am observing significant formation of hydrazone and dimer byproducts in my reaction. What are the likely causes and how can I minimize them?

Probable Causes:

  • Incomplete Cyclization: Hydrazones are common intermediates in many indazole syntheses (e.g., from o-haloaryl N-sulfonylhydrazones).[1] If the cyclization step is inefficient, the hydrazone intermediate can accumulate.

  • Side Reactions at Elevated Temperatures: High reaction temperatures can promote side reactions, including the formation of dimers and other impurities.[9][10]

  • Substrate Reactivity: The electronic nature of the substituents on the starting materials can influence the rate of cyclization versus side reactions.

Solutions:

  • Optimize Reaction Temperature and Time: Carefully control the reaction temperature. While some reactions require heat to proceed, excessive temperatures can be detrimental.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time that maximizes product formation while minimizing byproduct accumulation.

  • Choice of Catalyst: For reactions involving catalysts, such as copper or palladium-catalyzed cyclizations, the choice of catalyst and ligand can significantly impact the reaction efficiency and suppress side reactions.[1][11]

  • Gradual Addition of Reagents: In some cases, slow, portion-wise, or syringe-pump addition of a reactive reagent can help maintain a low concentration of the intermediate, thereby disfavoring dimerization and other side reactions.

  • pH Control: In acid-catalyzed reactions, the concentration and type of acid can be critical. For instance, in the synthesis of 1H-indazoles from salicylaldehyde and hydrazine hydrochloride, acetic acid or hydrochloric acid can be effective, but the conditions must be optimized to avoid byproduct formation.[9]

Question 3: My indazole synthesis is suffering from low yield. What are the key parameters I should investigate for optimization?

Probable Causes:

  • Suboptimal Reaction Conditions: Temperature, solvent, catalyst, and reactant stoichiometry are all critical factors that can lead to low yields if not optimized.

  • Poor Starting Material Quality: Impurities in starting materials can interfere with the reaction and reduce the yield.

  • Product Degradation: The desired indazole product might be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant product loss can occur during the purification steps.

Solutions:

  • Systematic Optimization of Reaction Parameters:

    • Solvent Screening: The choice of solvent can have a profound effect on reaction rates and yields. Test a range of solvents with different polarities and boiling points. For example, in some syntheses, aprotic polar solvents like DMSO and DMF have been shown to provide higher yields.[9][12]

    • Catalyst Loading: In catalyzed reactions, vary the catalyst loading to find the optimal concentration. Both too little and too much catalyst can be detrimental.

    • Temperature Profiling: Run the reaction at different temperatures to determine the optimal balance between reaction rate and product stability.[10]

  • Ensure High Purity of Starting Materials: Verify the purity of your starting materials by appropriate analytical techniques (e.g., NMR, melting point) before use.

  • Workup and Purification Optimization:

    • Quenching and Extraction: Ensure the workup procedure effectively neutralizes any reactive species and that the extraction solvent and pH are appropriate for your product.

    • Crystallization: For solid products, crystallization is an excellent method for purification that can significantly improve the final yield of high-purity material.[13] The choice of crystallization solvent is critical.[13]

Table 1: Solvent Effects on 1H-Indazole Synthesis
SolventDielectric Constant (approx.)Typical ObservationsReference
DMSO47Often leads to higher yields in certain reactions.[9][12]
DMF37Similar to DMSO, can enhance reaction rates and yields.[9]
Ethanol24.5A common protic solvent, but may lead to side reactions.[9]
Toluene2.4A non-polar solvent, suitable for certain cyclization reactions.[14]
Water80A green solvent option, particularly for microwave-assisted synthesis.[12]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of modern, metal-catalyzed methods for indazole synthesis over classical routes?

A1: Modern synthetic methods, particularly those employing transition-metal catalysts (e.g., palladium, copper, rhodium), offer several advantages over classical routes like the Jacobson or Davis-Beirut syntheses.[2] These advantages often include:

  • Milder Reaction Conditions: Many modern methods proceed at lower temperatures and under less harsh acidic or basic conditions, which improves functional group tolerance.[1][15]

  • Higher Yields and Purity: Catalytic cycles are often more efficient, leading to higher product yields and fewer byproducts.[1]

  • Greater Substrate Scope: Modern methods often allow for the synthesis of a wider variety of substituted indazoles that may not be accessible through classical routes.[1][9]

  • Improved Regioselectivity: In some cases, the choice of catalyst and ligands can provide excellent control over regioselectivity, favoring the formation of a single isomer.[16]

Q2: Are there any "green" or more environmentally friendly approaches to indazole synthesis?

A2: Yes, there is a growing emphasis on developing more sustainable synthetic methodologies.[17] For indazole synthesis, this includes:

  • Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG).[12][18]

  • Catalyst-Free Reactions: Some methods have been developed that proceed under catalyst-free conditions, often facilitated by microwave irradiation or ultrasound.[10][11]

  • Heterogeneous Catalysis: The use of heterogeneous catalysts, such as copper nanoparticles on charcoal, allows for easier catalyst recovery and reuse, reducing waste.[19]

  • Metal-Free Synthesis: Several metal-free synthetic routes have been reported, which avoid the use of potentially toxic and expensive heavy metals.[9][15]

Q3: How do I choose the appropriate starting materials for my desired indazole derivative?

A3: The choice of starting materials is dictated by the desired substitution pattern on the final indazole product. A retrosynthetic analysis approach is often helpful.

  • For 1H-indazoles , common starting materials include o-aminobenzaldehydes, o-aminoketones, o-haloaryl N-sulfonylhydrazones, and arylhydrazones.[1][9]

  • For 2H-indazoles , typical precursors include 2-bromobenzaldehydes, primary amines, and sodium azide in a one-pot, three-component reaction.[18]

  • The substituents on the starting materials will be incorporated into the final product, so it is crucial to select precursors that already contain the desired functional groups or groups that can be readily converted to them.

Experimental Protocols

Protocol 1: A Practical, Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

This protocol is adapted from a mild and efficient method for the synthesis of 1H-indazoles.[15]

Step 1: Synthesis of the o-Aminobenzoxime Intermediate

  • To a solution of the desired o-aminobenzaldehyde or o-aminoketone in ethanol, add an equimolar amount of hydroxylamine hydrochloride.

  • Add a base, such as sodium acetate, to neutralize the HCl.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude o-aminobenzoxime, which can often be used in the next step without further purification.

Step 2: Cyclization to the 1H-Indazole

  • Dissolve the o-aminobenzoxime in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Add a slight excess (e.g., 1.2 equivalents) of triethylamine (NEt₃).

  • Slowly add a slight excess (e.g., 1.1 equivalents) of methanesulfonyl chloride (MsCl).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1H-indazole.

Diagram 1: General Workflow for Indazole Synthesis Troubleshooting

G start Problem Identified (e.g., Low Yield, Impurities) check_purity Verify Purity of Starting Materials & Reagents start->check_purity analyze_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) check_purity->analyze_reaction identify_issue Identify Key Issue analyze_reaction->identify_issue low_yield Low Yield identify_issue->low_yield Yield? isomer_mixture Isomeric Mixture identify_issue->isomer_mixture Selectivity? byproducts Byproduct Formation identify_issue->byproducts Purity? optimize_temp Optimize Temperature low_yield->optimize_temp optimize_solvent Optimize Solvent low_yield->optimize_solvent optimize_catalyst Optimize Catalyst/Reagents low_yield->optimize_catalyst regioselectivity Address Regioselectivity isomer_mixture->regioselectivity minimize_side_rxns Minimize Side Reactions byproducts->minimize_side_rxns purification Optimize Purification (Crystallization, Chromatography) optimize_temp->purification optimize_solvent->purification optimize_catalyst->purification thermo_control Thermodynamic vs. Kinetic Control regioselectivity->thermo_control thermo_control->purification temp_time_control Adjust Temp. & Time minimize_side_rxns->temp_time_control temp_time_control->purification solution Problem Resolved purification->solution

Caption: A flowchart for troubleshooting common issues in indazole synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-Chloro-1-ethyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. By understanding its physicochemical properties and employing systematic strategies, you can ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Predicted Physicochemical Properties

To effectively address solubility, we must first understand the inherent properties of this compound. The following key parameters have been estimated using validated computational models to guide our formulation strategies.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₉H₁₀ClN₃-
Molecular Weight 195.65 g/mol -
Appearance Solid[1]Standard solid handling procedures apply.
Basic pKa ~ 4.2The compound is a weak base; solubility will increase significantly at pH < 4.2.
logP ~ 2.8Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.
Aqueous Solubility Low (predicted in low µg/mL range)Direct dissolution in neutral aqueous buffers will be challenging.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: This is expected behavior due to the compound's molecular structure.[2] With a predicted logP of ~2.8, the molecule is moderately lipophilic and has low intrinsic solubility in water.[3] At a neutral pH of 7.4, which is well above its predicted basic pKa of ~4.2, the compound exists predominantly in its neutral, less soluble form. Direct dissolution in neutral aqueous buffers is therefore not recommended.[4]

Q2: I prepared a stock solution in DMSO, but the compound precipitated when I diluted it into my cell culture medium. What caused this?

A2: This common issue is known as "solvent-shifting precipitation."[4] The compound is highly soluble in an organic solvent like DMSO. When this concentrated stock is introduced into an aqueous medium, the solvent environment abruptly shifts from organic to aqueous. This change in polarity drastically reduces the compound's solubility, causing it to "crash out" or precipitate.[2][4]

Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?

A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%.[5][6] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.[5]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in an organic solvent like DMSO.[5] However, prolonged or excessive heating is not recommended without first establishing the compound's thermal stability, as it may cause degradation. For aqueous solutions, warming is unlikely to overcome the fundamental low solubility and may only provide a temporary supersaturated state.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to solubilizing this compound, starting with the simplest methods and progressing to more advanced techniques.

Workflow for Selecting a Solubilization Strategy

Solubilization_Workflow start Start: Undissolved Compound dmso Method 1: Prepare a High-Concentration Stock in 100% DMSO start->dmso check_precip Dilute into Aqueous Buffer. Does it precipitate? dmso->check_precip success Success! Proceed with experiment. (Final DMSO < 0.5%) check_precip->success No ph_adjust Method 2: pH Adjustment (Aqueous Buffer pH < 4.0) check_precip->ph_adjust Yes check_ph_sol Is the compound soluble and stable at low pH? ph_adjust->check_ph_sol check_ph_sol->success Yes cosolvent Method 3: Co-solvent System (e.g., PEG400, Ethanol) check_ph_sol->cosolvent No excipients Method 4: Advanced Excipients (Surfactants, Cyclodextrins) cosolvent->excipients If solubility is still insufficient

Caption: Decision workflow for solubilizing this compound.

Method 1: DMSO Stock Solution and Optimized Aqueous Dilution

This is the most common starting point for non-aqueous soluble compounds in research settings.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 195.65 g/mol * (1000 mg / 1 g) = 1.957 mg

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the desired volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Gently vortex the tube until the compound is completely dissolved.[5] If necessary, sonicate the tube in a water bath for several minutes to aid dissolution.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.[5]

Protocol 2: Optimized Dilution into Aqueous Buffer to Prevent Precipitation

  • Pre-warm Buffer: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) to slightly increase the solubility limit.[7]

  • Vortexing: Place the tube containing the aqueous buffer on a vortex mixer set to a high speed.

  • Dropwise Addition: While the buffer is vigorously vortexing, add the required volume of the DMSO stock solution dropwise directly into the buffer.[4] This rapid dispersion helps to avoid localized areas of high concentration that can initiate precipitation.

  • Continued Mixing: Continue to vortex for an additional 15-30 seconds to ensure the compound is fully dispersed.[4]

  • Inspect and Use Immediately: Visually inspect the solution. It should be clear. Prepare fresh working solutions immediately before each experiment to minimize the risk of precipitation over time.[2]

Method 2: pH-Adjusted Aqueous Solutions

Leveraging the basic nature of the 3-amino group is a powerful strategy to enhance aqueous solubility.

Protocol 3: Preparation of a pH-Adjusted Solution

  • Buffer Selection: Choose an appropriate acidic buffer system with a target pH at least 1-2 units below the compound's pKa (e.g., a pH of 2.2 to 3.2). A common choice is a citrate or glycine-HCl buffer. Do not use phosphate buffers at low pH as they have poor buffering capacity in this range.

  • pH-Solubility Profile (Recommended): To determine the optimal pH, perform a pH-solubility profile.[8]

    • Add an excess amount of the compound to a series of buffers with different pH values (e.g., pH 2.0, 2.5, 3.0, 3.5, 4.0).

    • Equilibrate the samples by rotating them at a constant temperature for 24 hours.[8]

    • Centrifuge to pellet undissolved solid, and quantify the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectroscopy.[8]

  • Direct Dissolution: Once an appropriate acidic pH is identified, attempt to dissolve the compound directly in the buffer. The protonated form of the amine will be a salt, which is significantly more water-soluble.[]

  • Verification: After dissolution, verify the final pH of the solution and adjust if necessary. Ensure the low pH is compatible with your experimental system (e.g., cell viability, protein stability).[10]

Method 3: Co-solvent Systems

If pH adjustment is not feasible or sufficient, a co-solvent system can be employed to increase the solubility of the compound in an aqueous vehicle.

Protocol 4: Preparation of a Co-solvent Formulation

  • Co-solvent Selection: Common water-miscible organic solvents (co-solvents) used in preclinical formulations include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), and ethanol.[][11]

  • Formulation Trial: A typical starting point for a co-solvent system for a lipophilic compound might be:

    • 10% DMSO

    • 40% PEG400

    • 50% Water (or aqueous buffer)

  • Preparation:

    • First, dissolve the this compound in the DMSO.

    • Add the PEG400 and mix thoroughly.

    • Slowly add the water or buffer to the organic mixture while stirring.

  • Optimization: The ratios can be adjusted to maximize solubility while minimizing the concentration of organic solvents, which can have their own biological effects.[12]

Method 4: Advanced Excipients

For the most challenging cases, specialized formulating agents such as surfactants or cyclodextrins can be used.

Protocol 5: Surfactant-Based Formulation (Micellar Solution)

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[11]

  • Surfactant Selection: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Solutol® HS 15 are commonly used in research and preclinical formulations due to their relatively low toxicity.[13]

  • Preparation:

    • Prepare a solution of the surfactant in your desired aqueous buffer at a concentration well above its CMC (e.g., 1-5% w/v).

    • Add the this compound powder directly to the surfactant solution.

    • Mix thoroughly, using sonication if necessary, to allow for the partitioning of the compound into the micelles.

Protocol 6: Cyclodextrin Inclusion Complex

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate hydrophobic "guest" molecules, like our compound, forming a water-soluble inclusion complex.[14]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and favorable safety profiles.

  • Kneading Method (Lab Scale):

    • Place a calculated molar ratio of HP-β-CD (e.g., 1:1 or 1:2 drug-to-cyclodextrin) in a mortar.[15]

    • Add a small amount of a solvent like 50% ethanol to form a paste.[15]

    • Slowly add the this compound to the paste and continue triturating (kneading) for at least 30-60 minutes.[15]

    • Dry the resulting solid paste (e.g., in a vacuum oven) to remove the solvent. The resulting powder is the inclusion complex, which should have enhanced aqueous solubility.[16]

Troubleshooting Precipitation: A Visual Guide

Troubleshooting_Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Over Time) precip Precipitation Observed in Aqueous Solution conc_too_high Cause: Concentration > Solubility Limit precip->conc_too_high improper_mix Cause: Improper Mixing precip->improper_mix supersat Cause: Supersaturated Solution precip->supersat temp_change Cause: Temperature Drop precip->temp_change sol_conc Solution: Lower Final Concentration conc_too_high->sol_conc sol_mix Solution: Add Stock Dropwise While Vortexing Vigorously improper_mix->sol_mix sol_fresh Solution: Prepare Freshly Before Use supersat->sol_fresh sol_excipient Solution: Add Stabilizing Excipients (e.g., Surfactants, Polymers) supersat->sol_excipient sol_temp Solution: Maintain Constant Temperature temp_change->sol_temp

Caption: Common causes and solutions for compound precipitation.

References

Technical Support Center: Column Chromatography Purification of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these versatile heterocyclic compounds. My aim is to provide you with not just solutions, but also the underlying scientific principles to empower you to tackle even the most stubborn purification problems.

Troubleshooting Guide

This section addresses specific, common issues encountered during the column chromatography of indazole derivatives in a question-and-answer format.

Problem 1: Poor Separation and Co-elution of N1 and N2 Isomers

Question: I've synthesized an N-substituted indazole, but I'm struggling to separate the N1 and N2 regioisomers by column chromatography. They are co-eluting. What can I do?

Answer: The co-elution of N1 and N2 indazole isomers is a frequent and frustrating challenge.[1] Their similar polarities often result in poor resolution on silica gel. Here’s a systematic approach to address this:

  • Optimize Your Solvent System with TLC: Before scaling up to a column, meticulous Thin-Layer Chromatography (TLC) analysis is crucial.[2]

    • Solvent Screening: Experiment with a wide range of solvent systems. While standard hexane/ethyl acetate or dichloromethane/methanol mixtures are common starting points, consider systems that can exploit subtle electronic differences. For instance, toluene/acetone or gradients involving small amounts of a more polar solvent like isopropanol can sometimes provide the necessary selectivity.

    • Target Rf Value: Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target isomer, with a clear separation from the other isomer and any impurities.[3] A larger difference in Rf values on the TLC plate will translate to better separation on the column.

  • Consider Alternative Stationary Phases: If silica gel fails to provide adequate separation, don't hesitate to explore other options:

    • Alumina (Basic or Neutral): Alumina can offer different selectivity compared to silica.[2] Basic alumina is suitable for basic and neutral compounds, while neutral alumina is a good option for a wider range of molecules, including esters and ketones.[4][5] The basicity of indazoles can lead to strong interactions with the acidic silica surface, and alumina may mitigate this.

    • Reverse-Phase Silica: For highly polar indazole derivatives, reverse-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase might be the solution.

  • Employ a Mixed-Solvent Recrystallization Strategy: In some cases, you can bypass column chromatography altogether. A carefully chosen mixed-solvent recrystallization can exploit the differential solubility of the isomers to isolate one in high purity.[1][6] Common systems include mixtures of water-soluble organic solvents (like acetone, ethanol, or methanol) and water.[6]

  • Protecting Group Strategy: If separation remains elusive, a chemical approach may be necessary. The introduction of a protecting group can alter the polarity of one isomer more significantly than the other, facilitating separation.[7][8] The protecting group can then be removed post-purification.

Problem 2: The Compound is Degrading on the Silica Gel Column

Question: My yield is consistently low after column chromatography, and I see multiple new spots on my TLC analysis of the collected fractions. I suspect my indazole derivative is decomposing on the silica gel. How can I prevent this?

Answer: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[9][10] Indazoles, particularly those with certain functional groups, can be susceptible to this. Here's how to troubleshoot:

  • Confirm Stability with a 2D TLC: To verify if your compound is unstable on silica, you can run a two-dimensional TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates degradation.[11]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Prepare a slurry of silica gel in your chosen non-polar solvent and add 1-2% triethylamine (Et3N) or ammonia solution. After stirring, the silica can be packed into the column. This neutralized stationary phase is often much gentler on acid-sensitive compounds.

  • Switch to a Different Stationary Phase: As mentioned previously, alumina (neutral or basic) is a less acidic alternative to silica gel and can be an excellent choice for purifying acid-sensitive indazoles.[2][12][13]

  • Minimize Residence Time on the Column:

    • Use Flash Chromatography: Automated flash chromatography systems offer faster separation times compared to traditional gravity columns, reducing the contact time between your compound and the stationary phase.[3]

    • Optimize Flow Rate: A flow rate that is too slow can lead to band broadening due to diffusion and increased time on the column.[11] Conversely, a flow rate that is too fast won't allow for proper equilibration.[11] Find the optimal flow rate during your TLC method development.

Problem 3: My Indazole Derivative has Poor Solubility in the Eluent

Question: My crude product has poor solubility in the hexane/ethyl acetate system that gives the best separation on TLC. How can I load it onto the column effectively?

Answer: This is a common issue, especially when dealing with more crystalline or polar indazole derivatives.[10][14] Here are two effective strategies:

  • Dry Loading: This is often the best solution for poorly soluble compounds.[11][15]

    • Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane, acetone, or methanol).

    • Add a portion of dry silica gel (or an inert solid like Celite®) to this solution, typically 2-3 times the weight of your crude material.[3]

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Load this powder directly onto the top of your packed column.

  • Use of a Stronger "Loading" Solvent (with caution):

    • Dissolve your sample in a minimal amount of a stronger solvent (e.g., dichloromethane).

    • Carefully apply this concentrated solution to the top of the column.

    • This method can sometimes lead to band broadening, so it's crucial to use the absolute minimum volume of the stronger solvent.[10]

Problem 4: Low Recovery of the Purified Compound

Question: I've successfully separated my indazole derivative, but my final yield is much lower than expected. Where could my compound be going?

Answer: Low recovery can stem from several factors beyond degradation.[9] Consider the following:

  • Irreversible Adsorption: Some indazole derivatives can chelate with the silicon atoms on the silica surface, leading to irreversible binding. This is more common with indazoles bearing specific functional groups. If you suspect this, switching to a different stationary phase like alumina is a good strategy.

  • Compound Volatility: If your indazole derivative has a low molecular weight and is relatively non-polar, it might be volatile. Be cautious during the solvent removal step (rotary evaporation), and use moderate temperatures and pressures.

  • Incomplete Elution: It's possible your compound is still on the column. After you've collected your main fractions, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining compound elutes.

  • Mechanical Losses: Ensure you are rinsing all glassware used in the workup and purification process thoroughly to avoid leaving material behind.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for indazole derivative purification?

A1: Silica gel remains the most common and versatile stationary phase for the purification of a wide range of organic compounds, including many indazole derivatives.[2] However, due to the potential for acidity-related degradation and strong interactions, it's not always the optimal choice. It's highly recommended to consider neutral or basic alumina as a primary alternative, especially when dealing with sensitive or basic indazoles.[2][4]

Q2: How do I select an appropriate starting solvent system for my indazole derivative?

A2: A good starting point for many indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3][16] Begin with a low polarity mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. The goal is to find a solvent system that provides an Rf value between 0.2 and 0.4 for your target compound.[2]

Q3: Can I use a gradient elution for purifying my indazole derivative?

A3: Yes, a gradient elution is often highly effective, especially for complex mixtures containing impurities with a wide range of polarities.[2] Start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This can help to sharpen the peaks of later-eluting compounds and improve overall resolution. Automated flash chromatography systems are particularly well-suited for running precise and reproducible gradients.[3]

Q4: My indazole derivative is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: For very polar compounds, you'll need to use a more polar mobile phase.[10] A common and effective solvent system for this scenario is a mixture of dichloromethane (DCM) or chloroform and methanol. Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it. Adding a small amount of ammonium hydroxide to the methanol (e.g., 1%) can also help to elute very polar, basic compounds.[10]

Data and Protocols

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Indazole Derivative CharacteristicsRecommended Starting Solvent SystemNotes
Non-polar (e.g., alkyl or aryl substituted)Hexanes / Ethyl Acetate (9:1)Gradually increase the proportion of ethyl acetate.
Moderately Polar (e.g., ester or amide substituted)Dichloromethane / Ethyl Acetate (1:1)Consider a gradient with methanol for more polar impurities.
Polar (e.g., with free hydroxyl or amine groups)Dichloromethane / Methanol (9.5:0.5)A small amount of triethylamine or ammonium hydroxide may be beneficial.
Very Polar / IonicReverse-phase: Acetonitrile / WaterMay require the addition of a modifier like formic acid or TFA.
Protocol 1: Dry Loading a Sample for Column Chromatography
  • Dissolution: Dissolve the crude indazole derivative (e.g., 1 gram) in a minimal volume of a suitable solvent (e.g., 5-10 mL of dichloromethane or acetone) in a round-bottom flask.

  • Adsorption: Add 2-3 grams of silica gel (230-400 mesh) to the solution.

  • Evaporation: Gently swirl the flask to ensure the silica is fully wetted. Remove the solvent using a rotary evaporator until the silica-sample mixture is a completely dry, free-flowing powder.

  • Loading: Carefully add the dry powder to the top of the prepared chromatography column.

  • Elution: Gently tap the column to settle the powder and add a thin layer of sand on top. Proceed with the elution using your chosen solvent system.[11]

Visual Workflow

Diagram 1: Decision Tree for Troubleshooting Poor Separation

start Poor Separation / Co-elution tlc Optimize Solvent System via TLC? start->tlc gradient Try Gradient Elution? tlc->gradient No Improvement success Separation Achieved tlc->success Improved Rf Separation stationary_phase Change Stationary Phase? gradient->stationary_phase No Improvement gradient->success Resolution Improved recrystallize Consider Recrystallization? stationary_phase->recrystallize No Improvement stationary_phase->success Selectivity Achieved protecting_group Use Protecting Group Strategy? recrystallize->protecting_group Not Feasible recrystallize->success Pure Isomer Obtained protecting_group->success Separation Successful failure Consult Specialist protecting_group->failure Not Applicable

Caption: A workflow for addressing poor separation of indazole derivatives.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis and Reactions of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1-ethyl-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success of your reactions.

Introduction

This compound is a substituted 3-aminoindazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their prevalence in biologically active molecules.[1][2] The successful synthesis and subsequent derivatization of this molecule are critical for the development of novel therapeutics. However, the inherent chemical nature of the indazole ring, particularly the presence of two reactive nitrogen atoms, can lead to challenges such as poor regioselectivity and the formation of difficult-to-separate byproducts. This guide provides a systematic approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when preparing this compound?

A1: The primary challenge is controlling the regioselectivity during the N-ethylation of the 4-chloro-1H-indazol-3-amine precursor. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position.[3][4] This often results in a mixture of the desired N1-ethyl isomer and the undesired N2-ethyl isomer, which can be difficult to separate.

Q2: How can I confirm the correct N1-ethyl isomer has been synthesized?

A2: A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques is the most definitive method. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity and spatial relationships between the ethyl group and the indazole core, allowing for unambiguous assignment of the N1 and N2 isomers.[3] High-Performance Liquid Chromatography (HPLC) can also be used to separate the isomers, and their distinct retention times can aid in identification once a standard has been established.

Q3: What are common impurities I should look for in my reaction mixture?

A3: Besides the N2-isomer, other potential impurities include unreacted starting material (4-chloro-1H-indazol-3-amine), poly-alkylated products (though less common with controlled stoichiometry), and byproducts from side reactions, which can depend on the specific synthetic route employed. If starting from a halogenated precursor, incomplete reaction or side reactions related to the halogen can also lead to impurities.

Q4: Can the chloro-substituent at the 4-position influence the reaction?

A4: Yes, the electronic properties of the chloro group can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the N1/N2 ratio during alkylation. While detailed studies on the 4-chloro substituent are limited, electron-withdrawing groups on the benzene ring of the indazole can influence the regioselectivity of N-alkylation.[3]

Troubleshooting Guide: N-Ethylation of 4-Chloro-1H-indazol-3-amine

This section provides a structured approach to troubleshoot common issues encountered during the N-ethylation of 4-chloro-1H-indazol-3-amine.

Problem 1: Low Yield of the Desired N1-Ethyl Isomer

Possible Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Suboptimal Base/Solvent Combination Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][4]This combination is known to favor the formation of the thermodynamically more stable N1-alkylated indazole. The sodium cation may coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[5]
Incorrect Reaction Temperature Optimize the reaction temperature. While room temperature may be sufficient, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate and yield. However, excessive heat can lead to side reactions.Reaction kinetics are temperature-dependent. An optimal temperature will balance the rate of the desired reaction against the rates of decomposition and side-product formation.
Poor Quality of Reagents Ensure the use of high-purity starting materials and anhydrous solvents. Ethylating agents (e.g., ethyl iodide, ethyl bromide) should be free of degradation products.Impurities in the starting material can lead to a variety of side reactions. Water in the solvent will quench the strong base (NaH) and prevent the formation of the indazole anion.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.Incomplete reactions are a common cause of low yields. Establishing the reaction endpoint is crucial for process optimization.
Problem 2: High Proportion of the N2-Ethyl Isomer

Possible Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Kinetic Control Favored Employ conditions that favor thermodynamic control, such as the NaH/THF system.[3] Avoid conditions known to favor the N2 isomer, such as Mitsunobu conditions.[3]N2-alkylation is often the kinetically favored pathway, meaning it is the faster-forming product. The N1-isomer is typically the more thermodynamically stable product.[4]
Solvent Effects The choice of solvent can significantly impact the N1/N2 ratio. Aprotic solvents like THF or dioxane are generally preferred for N1-selectivity.[6]The solvent can influence the solvation of the indazole anion and the counter-ion, thereby affecting the accessibility of the N1 and N2 positions to the electrophile.
Nature of the Ethylating Agent While ethyl bromide or iodide are commonly used, the choice of leaving group can sometimes influence selectivity. Consider using ethyl tosylate.The reactivity of the alkylating agent can influence the transition state of the reaction, potentially altering the product ratio.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Similar Polarity of N1 and N2 Isomers Optimize column chromatography conditions. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) may be necessary.The structural similarity of the regioisomers often leads to close Rf values on TLC and co-elution during column chromatography. Fine-tuning the separation method is critical.
Product is an Oil or Low-Melting Solid Consider converting the product to a salt (e.g., hydrochloride) to induce crystallization. The salt can then be purified by recrystallization and neutralized to recover the free base.Salt formation alters the physical properties of the compound, often leading to a more crystalline and easily handled solid.
Presence of Persistent Impurities If impurities cannot be removed by chromatography or recrystallization, consider a chemical purification step. For example, if unreacted starting amine is present, an acid wash may selectively remove it.Chemical purification methods can be highly effective for removing impurities with different chemical properties than the desired product.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Ethylation of 4-Chloro-1H-indazol-3-amine
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chloro-1H-indazol-3-amine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Visualization of Key Processes

Troubleshooting Workflow for Low Yield in N-Ethylation

low_yield_troubleshooting start Low Yield of N1-Ethyl Product check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete incomplete->complete No extend_time Increase Reaction Time/Temp incomplete->extend_time Yes check_reagents Check Reagent Purity & Stoichiometry complete->check_reagents extend_time->check_reaction reagents_ok Reagents OK check_reagents->reagents_ok optimize_conditions Optimize Base/Solvent reagents_ok->optimize_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No final_product Improved Yield optimize_conditions->final_product purify_reagents->start

Caption: A decision tree for troubleshooting low yields in the N-ethylation reaction.

Regioselectivity in Indazole N-Alkylation

regioselectivity cluster_0 Indazole Deprotonation cluster_1 N-Alkylation Pathways Indazole 4-Chloro-1H-indazol-3-amine Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion + Base - H+ N1_Product N1-Ethyl Isomer (Thermodynamic Product) Anion->N1_Product  + Et-X (e.g., NaH/THF) N2_Product N2-Ethyl Isomer (Kinetic Product) Anion->N2_Product + Et-X (e.g., Mitsunobu)

References

Technical Support Center: Synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Chloro-1-ethyl-1H-indazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its production, with a focus on identifying and minimizing process-related impurities.

Section 1: Overview of Synthesis and Impurity Formation

The synthesis of N-alkylated 3-aminoindazoles is a critical process for creating valuable scaffolds in medicinal chemistry.[1] The purity of the final compound is paramount. A common synthetic approach involves the cyclization of a substituted benzonitrile with a hydrazine, followed by N-alkylation. However, each step presents unique challenges that can lead to impurity formation. Understanding the reaction mechanism and potential side reactions is the first step in troubleshooting.

A plausible synthetic route is outlined below. It begins with the cyclization of 2,6-dichlorobenzonitrile with hydrazine to form the 3-aminoindazole intermediate, which is then ethylated.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Ethylation A 2,6-Dichlorobenzonitrile B 4-Chloro-1H-indazol-3-amine A->B  Hydrazine Hydrate  NaOAc, 2-MeTHF  95°C C This compound (Target Product, N1-isomer) B->C  Ethylating Agent (e.g., EtI)  Base (e.g., K2CO3)  Solvent (e.g., DMF) D 4-Chloro-2-ethyl-2H-indazol-3-amine (N2-isomer Impurity) B->D  (Side Reaction)

Caption: Plausible two-step synthesis of this compound.

Common impurities can be categorized as:

  • Process-Related Impurities: Unreacted starting materials, intermediates, or reagents.

  • Product-Related Impurities: Isomers (especially the N2-ethyl regioisomer), over-alkylated products, or products from side reactions like hydrolysis.[1]

  • Degradation Products: Impurities formed during workup or storage due to instability.[2]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Question 1: My final product shows a high concentration of the starting material, 4-Chloro-1H-indazol-3-amine. What went wrong in the ethylation step?

Answer: High levels of unreacted starting material typically point to incomplete conversion during the N-ethylation step. This can be attributed to several factors related to reaction kinetics and reagent stoichiometry.

Causality and Troubleshooting Steps:

  • Insufficient Reagent Stoichiometry: The base is crucial for deprotonating the indazole nitrogen, making it nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will be slow or stall.

    • Action: Ensure you are using at least 1.1-1.5 equivalents of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the ethylating agent (e.g., ethyl iodide, ethyl bromide) is also present in a slight excess (1.1-1.2 equivalents).

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[2] Ethylation may be slow at room temperature.

    • Action: Try moderately heating the reaction mixture (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is consumed.

  • Reagent Purity and Solvent Quality: Impurities in reagents or residual moisture in the solvent can quench the base or react with the ethylating agent, impeding the desired reaction.

    • Action: Use freshly purchased, high-purity reagents. Ensure your solvent (e.g., DMF, Acetonitrile) is anhydrous, as water can interfere with the basic conditions.

Self-Validating Protocol: Set up a small-scale trial reaction where you monitor the disappearance of the starting material via LC-MS every hour. This allows you to empirically determine the optimal reaction time and temperature for your specific setup without committing large amounts of material.[2]

Question 2: My analysis (HPLC/NMR) shows two major products with the same mass, likely the N1 and N2 ethyl isomers. How can I improve the regioselectivity for the desired N1 product?

Answer: The formation of both N1 and N2 isomers is a classic challenge in indazole chemistry.[3] The 1H-tautomer is generally more stable, but the reaction conditions can heavily influence the site of alkylation.[4]

Causality and Control:

The ratio of N1 to N2 alkylation is influenced by the interplay between the base, solvent, and counter-ion.

  • Solvent Polarity: Polar aprotic solvents (like DMF) can solvate the cation of the base, leading to a more "naked" and reactive indazole anion, which can sometimes result in a mixture of isomers. Non-polar solvents (like toluene or dioxane) may favor N1 substitution.

  • Base and Counter-ion: The nature of the base and its counter-ion (e.g., K⁺, Na⁺, Cs⁺) can influence the coordination and steric hindrance around the nitrogen atoms, thereby directing the alkylation.

Strategies to Enhance N1-Selectivity:

  • Solvent Screening: Perform the reaction in a less polar solvent such as toluene or 2-MeTHF.

  • Base Selection: Employ a milder base like potassium carbonate. In some heterocyclic systems, stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in a non-polar solvent like THF at low temperatures can provide higher selectivity.[5]

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase the kinetic preference for the thermodynamically more stable N1-isomer.

Purification of Isomers: If isomeric mixtures are unavoidable, they often require chromatographic separation.

  • Column Chromatography: Silica gel chromatography is effective for separating N1 and N2 isomers, typically using a gradient of ethyl acetate in hexanes.[6]

  • Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed, although it is less scalable.

G cluster_optimization Reaction Optimization cluster_purification Purification Strategy start Impurity Detected: N2-Ethyl Isomer opt_solvent Change Solvent (e.g., DMF to Toluene) start->opt_solvent opt_base Screen Different Bases (e.g., K2CO3, NaH) start->opt_base opt_temp Lower Reaction Temperature start->opt_temp decision Isomer Ratio Acceptable? opt_solvent->decision opt_base->decision opt_temp->decision pur_column Silica Gel Column Chromatography end_product Pure N1-Isomer pur_column->end_product pur_hplc Preparative HPLC pur_hplc->end_product pur_recrys Recrystallization (if feasible) pur_recrys->end_product decision->pur_column No decision->pur_hplc No decision->pur_recrys No decision->end_product Yes

Caption: Decision workflow for managing N2-isomer impurity.

Question 3: My crude product is an off-color solid (e.g., brown, tan, or orange), but literature suggests it should be a white or pale solid. What causes this and how can I fix it?

Answer: Discoloration is almost always due to the presence of minor, often highly conjugated, impurities formed from side reactions or degradation. While these may be present in small amounts (<1-2%), they can significantly impact the product's appearance.

Potential Causes:

  • Oxidation: 3-aminoindazoles can be sensitive to air and light, leading to the formation of colored oxidative byproducts. This is especially true if residual metals from previous steps are present.

  • Thermal Degradation: Overheating the reaction mixture or concentrating the product at high temperatures during solvent removal can cause decomposition.

  • Impurities from Starting Materials: If the starting aniline or benzonitrile was impure, those impurities can carry through and react to form colored species.[2]

Decolorization and Purification Protocol:

  • Charcoal Treatment: Activated carbon (charcoal) is excellent at adsorbing colored, non-polar impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w). Stir for 15-30 minutes at elevated temperature, then perform a hot filtration through a pad of Celite® to remove the charcoal.

  • Recrystallization: This is the most effective method for both purification and color improvement. The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Solvent Screening: Test solvents like ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/heptane.

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If charcoal treatment was performed, this is the filtrate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.[5]

Table 1: Example Impurity Profile Before and After Purification

CompoundRetention Time (min)Area % (Crude)Area % (After Recrystallization)Identification
4-Chloro-1H-indazol-3-amine5.84.5%< 0.1%Starting Material
This compound 8.2 85.0% > 99.5% Product
4-Chloro-2-ethyl-2H-indazol-3-amine8.99.8%0.3%N2-Isomer
Unknown Colored Impurity12.10.7%< 0.1%Degradant

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor this reaction and characterize impurities? A: A combination of techniques is ideal.

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative in-process monitoring of starting material consumption and product formation.

  • HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): The primary tool for quantitative analysis of purity and resolving closely related impurities like regioisomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying impurities by providing molecular weight information for the peaks observed in the HPLC chromatogram.[7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Crucial for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated. ¹H NMR can often distinguish between N1 and N2 isomers based on characteristic shifts of the aromatic protons.

Q: What are the recommended storage conditions for the final product? A: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent long-term oxidative degradation.

Q: Can I use a different ethylating agent besides ethyl iodide? A: Yes. Other common ethylating agents like diethyl sulfate or ethyl bromide can be used. Their reactivity varies, so you may need to re-optimize the reaction temperature and time. Always consult safety data sheets, as agents like diethyl sulfate are highly toxic and carcinogenic.

Section 4: Key Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Recrystallization for Purification
  • Place the crude this compound in an Erlenmeyer flask.

  • Select a suitable solvent (e.g., isopropanol). Add the minimum amount of hot solvent required to fully dissolve the solid. Use a heated stir plate and a condenser to prevent solvent loss.

  • Optional: If the solution is highly colored, add 1-2% w/w activated charcoal and stir for 15 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® into a clean, pre-warmed flask.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination.

  • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

References

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Analysis of 4-Chloro-1-ethyl-1H-indazol-3-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly indazole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-1-ethyl-1H-indazol-3-amine, a compound of interest in medicinal chemistry. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to present a robust, predictive analysis. This approach not only serves as a practical guide for researchers encountering this or similar molecules but also illustrates the power of predictive spectroscopy in modern chemical analysis.

Foundational Principles: Understanding the ¹H NMR Landscape of Substituted Indazoles

The ¹H NMR spectrum of an organic molecule provides a wealth of information, primarily through four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J)[1][2]. For a substituted indazole like this compound, the spectrum is a composite of signals from the aromatic protons on the indazole core, the protons of the N-ethyl group, and the amine protons.

The chemical shifts of the aromatic protons are particularly informative. The indazole ring system, a fusion of benzene and pyrazole, is inherently aromatic[3]. The positions of the protons on this ring are influenced by the electronic effects of the substituents. The chlorine atom at the 4-position, being an electronegative and electron-withdrawing group, is expected to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield)[4][5]. Conversely, the amino group at the 3-position is an electron-donating group, which would typically shield adjacent protons, shifting them upfield. The N-ethyl group's protons will appear in the aliphatic region of the spectrum, with their chemical shifts and multiplicities dictated by their proximity to the nitrogen atom and each other.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Achieving a high-resolution and clean ¹H NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Sample Preparation
  • Solvent Selection : The choice of a deuterated solvent is critical as it must dissolve the analyte without introducing interfering proton signals[6]. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its relatively low cost and ability to dissolve a wide range of samples[7]. However, for compounds with amine functionalities that can undergo hydrogen exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can slow down this exchange, allowing for the observation of N-H proton signals.

  • Sample Concentration : For a typical small molecule (MW < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.75 mL of deuterated solvent is recommended for a standard ¹H NMR experiment[8][9].

  • Sample Preparation :

    • Weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Gently agitate the vial to ensure complete dissolution. If necessary, a brief period of sonication can be employed.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, high-quality NMR tube to remove any particulate matter[7].

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used[8]. Many commercially available deuterated solvents already contain TMS.

Instrument Parameters

A standard ¹H NMR spectrum can be acquired on a 400 or 500 MHz spectrometer. Key parameters to consider include the number of scans, relaxation delay, and spectral width. For a moderately concentrated sample, 16 to 32 scans are typically sufficient.

Predictive ¹H NMR Analysis of this compound

Based on the structure and established spectroscopic principles, we can predict the ¹H NMR spectrum of this compound. The predicted chemical shifts are based on data from similar indazole structures and general substituent effects[10][11][12].

Figure 1. Structure of this compound with proton numbering.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5 ~7.2 - 7.4Doublet of doublets (dd)J ≈ 8.0, 1.0Downfield shift due to the anisotropic effect of the fused ring system. Coupled to H-6 and H-7 (meta coupling).
H-6 ~7.0 - 7.2Triplet (t)J ≈ 8.0Coupled to H-5 and H-7.
H-7 ~7.5 - 7.7Doublet (d)J ≈ 8.0Expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent nitrogen and the chloro substituent.
NH₂ ~4.5 - 5.5Broad singlet (br s)-Chemical shift is concentration and solvent-dependent. Broadening is due to quadrupole effects of the nitrogen and potential hydrogen exchange[13].
N-CH₂ ~4.2 - 4.4Quartet (q)J ≈ 7.2Deshielded by the adjacent nitrogen atom. Coupled to the methyl protons of the ethyl group.
N-CH₂-CH₃ ~1.4 - 1.6Triplet (t)J ≈ 7.2Standard aliphatic chemical shift, coupled to the methylene protons.

Comparative Analysis with Structural Analogs

To substantiate our predictive analysis, we can compare the expected spectrum of this compound with the known ¹H NMR data of related compounds.

Comparison with 1-Ethyl-1H-indazol-3-amine

The primary difference between our target molecule and 1-Ethyl-1H-indazol-3-amine is the presence of the chloro group at the 4-position[14][15][16]. The chloro group, being electron-withdrawing, will have a significant impact on the chemical shifts of the aromatic protons. We would expect the signals for H-5 and H-7 in the chlorinated compound to be shifted downfield compared to the corresponding protons in the non-chlorinated analog. The signal for H-5 will be the most affected due to its proximity to the chloro substituent.

Comparison with 4-Chloro-1H-indazol-3-amine

Comparing our target molecule with 4-Chloro-1H-indazol-3-amine allows us to isolate the effect of the N-ethyl group. The most obvious difference will be the presence of the quartet and triplet signals corresponding to the ethyl group in our target molecule's spectrum. Furthermore, the aromatic proton signals in the N-ethylated compound may be slightly shifted compared to the N-H analog due to the electronic and steric differences between an ethyl group and a proton.

Visualizing the Workflow

The process from sample preparation to final spectral analysis can be summarized in the following workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer instrument Insert into Spectrometer (e.g., 400 MHz) transfer->instrument acquire Acquire Spectrum (16-32 scans) instrument->acquire process Fourier Transform & Phasing acquire->process integrate Integration process->integrate assign Peak Assignment & J-coupling Analysis integrate->assign compare Compare with Analogs assign->compare

References

A Comparative Guide to the Analytical Characterization of 4-Chloro-1-ethyl-1H-indazol-3-amine: An LC-MS Focused Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and quality. 4-Chloro-1-ethyl-1H-indazol-3-amine, a substituted indazole derivative, represents a class of compounds often investigated for their therapeutic potential. Its structural elucidation and impurity profiling demand analytical techniques that offer both high sensitivity and selectivity. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). The insights herein are targeted towards researchers, scientists, and drug development professionals seeking to establish robust analytical workflows.

The Central Role of LC-MS in Small Molecule Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its ability to separate complex mixtures and provide molecular weight and structural information with high specificity and sensitivity.[1][2] For a molecule like this compound, LC-MS is particularly well-suited for identification, purity assessment, and quantification in various matrices.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount in developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₉H₁₀ClN₃[3]
Molecular Weight195.65 g/mol [3]
InChI KeyQVSAXMOYEMOPII-UHFFFAOYSA-N[3]
AppearanceSolid[3]

These fundamental properties inform the initial choice of chromatographic and mass spectrometric conditions. The presence of a basic amine group and a heterocyclic aromatic structure suggests good ionization potential for mass spectrometry and guides the selection of an appropriate mobile phase pH for liquid chromatography.

A Proposed LC-MS Methodology for this compound

The following protocol is a robust starting point for the characterization of this compound. The selection of each parameter is justified to provide a self-validating system.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a working concentration of 1 µg/mL. The use of the initial mobile phase as the diluent ensures good peak shape.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of small molecules.

  • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analyte, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is proposed to ensure the efficient elution of the target compound and any potential impurities with varying polarities.

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of the basic amine group, which is readily protonated.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) for initial identification and purity assessment. For quantitative analysis, a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode would offer superior sensitivity and selectivity.[1]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

LC-MS Workflow Diagram

LC-MS Workflow for this compound cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Reversed-Phase C18 Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Analysis (Full Scan / MRM) ionize->detect process Chromatogram & Spectrum Processing detect->process identify Compound Identification & Purity Assessment process->identify

Caption: Workflow for the LC-MS analysis of this compound.

Expected Mass Spectrum and Fragmentation

In positive ion ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 196.6. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an A+2 peak (at m/z 198.6) approximately one-third the intensity of the A peak, which is a key diagnostic feature.

Potential Fragmentation Pathways:

  • Loss of the ethyl group: A neutral loss of ethene (C₂H₄) from the N1 position could lead to a fragment ion.

  • Cleavage of the amine group: While less common, fragmentation involving the amine group could occur.

  • Ring fragmentation: Under higher collision energy, the indazole ring system itself may fragment.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization.[6] The choice of technique depends on the specific analytical question being addressed.

TechniquePrincipleAdvantages for this compoundLimitations
GC-MS Gas Chromatography separation followed by Mass Spectrometry detection.High resolution for volatile and thermally stable compounds.Requires derivatization for polar compounds; potential for thermal degradation.
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information.Unambiguous structure elucidation; non-destructive.Lower sensitivity compared to MS; requires higher sample concentration and purity.
FTIR Spectroscopy Fourier-Transform Infrared Spectroscopy identifies functional groups.Rapid and non-destructive; provides a unique "fingerprint" for the compound.[2]Limited use for quantification and analysis of complex mixtures.
UV-Vis Spectroscopy Ultraviolet-Visible Spectroscopy measures the absorption of light.Simple, robust, and cost-effective for quantitative analysis of known compounds.[2]Low specificity; susceptible to interference from other chromophores.

Decision-Making Diagram for Analytical Technique Selection

Analytical Technique Selection cluster_goals cluster_techniques start Analytical Goal goal1 Identification & Structural Elucidation start->goal1 goal2 Purity & Impurity Profiling start->goal2 goal3 Quantification start->goal3 lcms LC-MS goal1->lcms High Sensitivity nmr NMR goal1->nmr Definitive Structure ftir FTIR goal1->ftir Functional Groups goal2->lcms Trace Impurities gcms GC-MS goal2->gcms Volatile Impurities goal3->lcms High Selectivity & Sensitivity uvvis UV-Vis goal3->uvvis Routine Analysis

References

A Senior Application Scientist's Guide to 4-Chloro-1-ethyl-1H-indazol-3-amine and its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets. This has led to the development of numerous successful therapeutics across various disease areas, including oncology (e.g., Axitinib, Entrectinib), inflammation (e.g., Benzydamine), and antiemesis (e.g., Granisetron).[3][4] The 1H-indazole-3-amine moiety, in particular, is a highly effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[4]

This guide provides an in-depth comparison of a specific, highly functionalized indazole derivative, 4-Chloro-1-ethyl-1H-indazol-3-amine , with its key structural and positional isomers. As drug development professionals know, subtle changes in isomeric structure—the position of a single atom or substituent—can lead to dramatic differences in potency, selectivity, solubility, and metabolic stability. Understanding these differences is paramount to designing effective and safe medicines. Here, we will dissect these nuances, supported by established structure-activity relationship (SAR) principles, detailed experimental protocols, and comparative data to guide researchers in their quest for novel therapeutics.

The Core Molecule: Synthesis and Characterization of this compound

The title compound, this compound, presents a unique combination of features: an N1-ethyl group to modulate physicochemical properties, a 3-amino group poised for hinge-binding interactions, and a 4-chloro substituent to influence electronics and provide a potential vector for further modification.

Proposed Synthetic Pathway

A robust synthesis of halogenated 3-aminoindazoles can be adapted from established literature procedures that utilize readily available benzonitriles.[5] The proposed two-step route starting from 2,6-dichlorobenzonitrile offers a practical and scalable approach.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Hydrazine Cyclization cluster_2 Step 3: N-Alkylation A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B NBS, H₂SO₄ C 7-Bromo-4-chloro-1H-indazol-3-amine B->C NH₂NH₂·H₂O, Solvent D Target Molecule: This compound C->D Ethyl iodide, Base

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Senior Application Scientist's Note: This protocol is a representative amalgamation based on robust syntheses of similar halogenated indazoles.[5][6] The critical step is the regioselective cyclization with hydrazine. Solvent choice is paramount here; polar aprotic solvents like 2-MeTHF have been shown to favor cyclization at the more sterically hindered position, which is essential for forming the desired 4-chloro isomer from a 2,6-dihalo precursor.[7] The final alkylation step often yields a mixture of N1 and N2 isomers, necessitating careful chromatographic separation.

Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine from 2,6-Dichlorobenzonitrile

  • Reaction Setup: To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF, 5 volumes), add sodium acetate (1.2 eq).

  • Hydrazine Addition: Add hydrazine hydrate (4.0 eq) to the mixture.

  • Cyclization: Seal the reaction vessel and heat to an internal temperature of 95 °C for 18-24 hours. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product. Collect the solid by filtration, wash with water, and then a minimal amount of cold ethyl acetate to remove impurities. Dry the solid under vacuum to yield 4-chloro-1H-indazol-3-amine.

Step 2: N-Ethylation

  • Reaction Setup: Suspend 4-chloro-1H-indazol-3-amine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the mixture to 0 °C and add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product will likely be a mixture of N1 and N2 isomers. Purify via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired This compound (N1 isomer) .

Comparative Analysis with Key Isomers

The biological and physicochemical profile of an indazole-based drug candidate is dictated by its specific substitution pattern. Here we compare our lead molecule to its most relevant isomers.

Positional Isomers of the Chloro Group

The placement of the electron-withdrawing chloro group on the benzene ring significantly impacts the electronic distribution (and thus reactivity and binding affinity) of the entire molecule.

Feature4-Chloro (Lead) 5-Chloro Isomer6-Chloro Isomer7-Chloro Isomer
Synthesis From 2,6-dichlorobenzonitrileFrom 2-fluoro-5-chlorobenzonitrileFrom 2-fluoro-4-chlorobenzonitrileFrom 2-chloro-3-fluorobenzonitrile
Electronic Effect Strong inductive withdrawal near the pyrazole ring. May influence N-H acidity and hinge-binding.Electron-withdrawing effect is distal to the pyrazole fusion.Similar to 5-chloro, but alters the molecule's dipole moment differently.Strong steric and electronic influence on the N1 position and the adjacent C7-H.
Predicted pKa Lowered due to proximity of Cl to the pyrazole ring.Less impact on pyrazole ring pKa compared to 4-Cl.Similar to 5-chloro.May slightly increase N1-H acidity due to inductive effects.
Drug Discovery Insight The 4-position offers a unique electronic profile. The chloro group can form specific halogen bonds with protein targets.A common substitution pattern. The 5-position is often a site for metabolic oxidation if unsubstituted.Often explored to modulate solubility and cell permeability.SAR studies show that substitution at C7 can significantly enhance activity in some contexts, for example, in cardiovascular agents.[8]
N1 vs. N2 Positional Isomers (Alkylation)

The nitrogen atom on which the ethyl group resides defines the molecule as either a 1H- or 2H-indazole. This is one of the most critical isomeric relationships for this scaffold. Synthetic routes often produce mixtures, making their differentiation and separation essential.[9][10]

Feature1-Ethyl Isomer (Lead) 2-Ethyl Isomer
Thermodynamic Stability Generally the more stable tautomer/isomer for unsubstituted indazoles.[11]Generally the less stable tautomer/isomer.[12]
Spectroscopic ID (¹H NMR) H-3 proton typically appears around 8.10 ppm.[11]H-3 proton is more deshielded, appearing further downfield (~8.4 ppm).[11]
Spectroscopic ID (¹³C NMR) C-7a and C-3a (bridgehead carbons) show distinct chemical shifts.[9]The chemical shifts of the bridgehead carbons are significantly different from the N1 isomer, providing a key diagnostic tool.[9]
Biological Activity The N1-substituted isomer is the bioactive conformation in many kinase inhibitors. The N1-H (or substituent) often points away from the hinge-binding region.The different geometry can drastically alter or abolish binding to the target protein. 2H-indazoles are known to possess distinct biological activities.[13]
Experimental Protocol: Spectroscopic Differentiation of N1 and N2 Isomers

Senior Application Scientist's Note: Unambiguous structural assignment is non-negotiable in drug development. While ¹H NMR is often sufficient, 2D NMR techniques like HSQC and HMBC are invaluable for confirming assignments, especially in complex, substituted systems. These experiments correlate proton and carbon signals, providing definitive proof of connectivity.

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shift of the H-3 proton and the aromatic splitting patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Compare the chemical shifts of the bridgehead carbons (C3a and C7a) against literature values for known N1 and N2 indazoles.[9][11]

  • 2D NMR (if necessary): Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Look for a 3-bond correlation from the N-CH₂ protons of the ethyl group to the C3a and C7a carbons. The specific correlation pattern will definitively identify the N1 and N2 isomers.

Performance in a Drug Discovery Context: A Kinase Inhibition Case Study

To illustrate the impact of these isomeric differences, we can hypothesize their performance in a common drug discovery application: protein kinase inhibition. The 3-aminoindazole scaffold is a well-established ATP-competitive inhibitor that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

G cluster_0 Kinase Hinge Region cluster_1 3-Aminoindazole Inhibitor hinge Backbone N-H Backbone C=O inhibitor 3-NH₂ N2 (pyrazole) inhibitor:n1->hinge:f1 H-bond (donor) inhibitor:n2->hinge:f0 H-bond (acceptor)

Caption: Classic H-bond pattern of a 3-aminoindazole with a kinase hinge.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Senior Application Scientist's Note: This type of assay is a workhorse in early drug discovery. It measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity. It's a robust, high-throughput method to determine inhibitor potency (IC₅₀).

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at appropriate concentrations. Serially dilute the test compounds (isomers) in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate/peptide, and the test compound solution.

  • Initiation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Comparative Data: IC₅₀ Values Against a Target Tyrosine Kinase

The following data is illustrative, based on established SAR principles for kinase inhibitors.[14]

CompoundIC₅₀ (nM)Rationale
4-Chloro-1-ethyl (Lead) 50 Assumed optimal geometry and electronics for the target.
5-Chloro-1-ethyl250Altered electronics may weaken key interactions.
6-Chloro-1-ethyl300Similar to 5-chloro; suboptimal positioning of the halogen.
7-Chloro-1-ethyl75Substitution at C7 can sometimes be beneficial, but may introduce minor steric clashes.[8]
4-Chloro-2-ethyl>10,000Incorrect geometry of the N2 isomer prevents proper binding to the kinase hinge.
4-Chloro-1-methyl65A slightly smaller N-alkyl group may have a negligible or minor negative impact on potency.
4-Chloro-1-propyl45Increased lipophilicity from the propyl group could enhance binding in a hydrophobic sub-pocket.

Conclusion and Forward-Looking Insights

This guide demonstrates that while structurally similar, the isomers of this compound possess distinct characteristics that profoundly influence their potential as drug candidates.

  • The position of the chloro group is a critical modulator of the electronic properties and can be fine-tuned to optimize interactions with a target protein.

  • The distinction between N1 and N2 alkylation is paramount. These isomers have fundamentally different shapes and electronic profiles, with the N1 isomer being the preferred scaffold for many kinase inhibitors. Their unambiguous spectroscopic identification is a mandatory step in any discovery program.

  • Small variations in the N-alkyl group can be used to modulate physicochemical properties like lipophilicity and solubility, which in turn affect cell permeability and pharmacokinetic profiles.

For researchers in drug development, this comparative framework underscores the importance of systematic isomeric analysis. The choice is not merely about having an indazole, but about selecting the correctly substituted indazole. The insights and protocols provided here serve as a foundational tool for making informed decisions, enabling the rational design and synthesis of next-generation therapeutics built upon this remarkable scaffold.

References

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Core in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged structure," its rigid conformation and versatile substitution points allow it to interact with a wide array of biological targets, leading to diverse pharmacological effects.[2][3] Indazole-based compounds have been successfully developed into FDA-approved drugs for cancer therapy, such as Pazopanib and Axitinib, highlighting their therapeutic potential.[1][4]

A frequent and critical modification in the development of indazole-based drug candidates is N-alkylation. The seemingly minor difference between substituting the indazole nitrogen with a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group can profoundly impact a molecule's potency, selectivity, metabolic stability, and overall pharmacological profile. This guide provides an in-depth comparison of the biological activities of ethyl versus methyl indazole derivatives, supported by experimental data, to elucidate the nuanced structure-activity relationships (SAR) governed by this fundamental chemical alteration. We will explore their comparative efficacy in anticancer, anti-inflammatory, and antimicrobial applications, providing researchers with a foundational understanding to guide future drug design and development.

The Chemistry of N-Alkylation: A Regioselective Challenge

The synthetic gateway to N-substituted indazoles is not without its complexities. The indazole core exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4] Direct alkylation often results in a mixture of N¹ and N² substituted products, posing significant challenges for purification and yield.[4][5] The final regioisomeric ratio is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile (alkylating agent).[6] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N¹ isomer, while other conditions might lead to the N² product or a mixture.[6][7] This synthetic hurdle underscores the importance of carefully designed synthetic routes to isolate the desired, biologically active regioisomer.

Caption: Regioselectivity in the N-alkylation of indazole.

Anticancer Activity: Fine-Tuning Kinase Inhibition and Cytotoxicity

The indazole scaffold is a prominent feature in many small-molecule kinase inhibitors.[1][8] The substitution at the N¹ or N² position is crucial for orienting the molecule within the ATP-binding pocket of the target kinase. The choice between a methyl and an ethyl group can influence binding affinity and selectivity through steric and electronic effects.

One study on indazole derivatives targeting various cancer cell lines revealed that modifying a substituent from a 2-(4-methyl piperazin-1-yl)phenyl group to a 2-(4-ethyl piperazin-1-yl)pyrimidine group maintained potent activity against the 4T1 breast cancer cell line.[9] This suggests that in certain contexts, the slightly larger ethyl group is well-tolerated and can preserve or even enhance biological activity, potentially by providing different hydrophobic interactions or altering the molecule's conformation. In another study, an N-ethyl -1H-indol-3-yl derivative demonstrated high antiproliferative activity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, with an IC₅₀ of 0.7 µM against HEPG2 cells.[10]

Comparative Antiproliferative Activity Data (IC₅₀, µM)
Compound ClassDerivative FeatureTarget Cell LineIC₅₀ (µM)Reference
Indazole-pyrimidine2-(4-ethyl piperazin-1-yl)pyrimidine4T1 (Breast)Maintained Potency[9]
Indazole-phenyl6-(4-methyl piperazin-1-yl)phenyl4T1 (Breast)0.23[9][11]
Indolyl-pyrimidine4-(N-ethyl -1H-indol-3-yl)HEPG2 (Liver)0.7[10]
Thiazolo-indazoleN-H (unsubstituted)MCF-7 (Breast)11.5[12]
Thiazolo-indazoleN-H (unsubstituted)ME-180 (Cervical)11.5[12]

Note: Data is synthesized from multiple studies for comparative illustration. Direct head-to-head comparisons in the same assay are ideal but not always available in published literature.

The mechanism often involves the induction of apoptosis. For instance, active indazole compounds have been shown to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[8]

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway ATP ATP Kinase Kinase Enzyme ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Indazole Ethyl/Methyl Indazole Derivative Indazole->Kinase Binds to ATP Pocket

Caption: Indazole derivatives inhibit kinase activity, blocking cell proliferation.

Anti-Inflammatory Properties: Targeting the COX Pathway

Indazole derivatives have demonstrated significant anti-inflammatory activity, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[13][14] The inhibition of COX-2 reduces the production of prostaglandins, key mediators of pain and inflammation.

While direct comparative studies between ethyl and methyl indazole derivatives are less common in the literature, research on related heterocyclic systems provides valuable insights. For example, studies on new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, which share features with indazoles, have shown that methyl -substituted compounds can exhibit potent analgesic and anti-inflammatory effects comparable to the standard drug indomethacin.[15] A study on various indazoles found that they significantly inhibit COX-2, with IC₅₀ values ranging from 12.32 to 23.42 μM.[14] The specific nature of the alkyl group at the nitrogen position would be expected to modulate this activity by influencing how the molecule fits into the COX active site. The slightly larger size of an ethyl group compared to a methyl group could either enhance binding through increased van der Waals interactions or cause steric hindrance, depending on the specific topology of the enzyme's active site.

Antimicrobial Effects: A Battle Against Bacteria and Fungi

The search for new antimicrobial agents is a global health priority, and nitrogen-containing heterocycles like indazoles are a promising area of research.[16] Several studies have highlighted the antimicrobial potential of N-substituted indazoles.

A series of N-methyl -3-aryl indazoles were screened for their in vitro antimicrobial properties against bacterial strains like Xanthomonas campestris and Bacillus megaterium. Several of these compounds showed moderate to good inhibitory activity.[16] In related heterocyclic systems, N-ethyl derivatives have also shown potent antimicrobial effects. For instance, an N-ethyl carbazole derivative displayed significant antibacterial activity against Bacillus subtilis and other strains.[17] This suggests that both small alkyl substitutions on the core nitrogen can confer potent antimicrobial properties, with the optimal choice likely depending on the specific microbial target and the overall structure of the molecule.

Comparative Antimicrobial Activity Data (Zone of Inhibition, cm)
Compound ClassDerivativeBacterial StrainActivity (Zone of Inhibition, cm)Reference
N-methyl-3-aryl indazoleCompound 5iXanthomonas campestris2.3[16]
N-methyl-3-aryl indazoleCompound 5jBacillus megaterium1.6[16]
StandardStreptomycinXanthomonas campestris2.8[16]

Experimental Protocols: A Framework for Self-Validating Assays

To ensure reproducibility and reliability, all biological comparisons must be grounded in robust, well-controlled experimental protocols.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is designed to assess the cytotoxic effect of indazole derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ethyl and methyl indazole derivatives in culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard workflow for the MTT antiproliferative assay.

SAR Summary and Future Outlook

The evidence synthesized from the literature indicates that the choice between an N-ethyl and an N-methyl substituent on an indazole core is a critical decision in drug design that can significantly modulate biological activity.

  • Steric Influence: The ethyl group is larger and more sterically demanding than the methyl group. This can be beneficial if it promotes a more favorable binding conformation or detrimental if it clashes with residues in a target's active site.

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This can enhance membrane permeability and cell uptake but may also increase non-specific binding and affect metabolic stability.

  • Metabolic Stability: Alkyl groups are potential sites of metabolic oxidation by cytochrome P450 enzymes. The rate and site of metabolism can differ between ethyl and methyl groups, affecting the compound's half-life and pharmacokinetic profile.

Future Directions: The development of novel indazole derivatives would greatly benefit from more systematic, direct head-to-head comparisons of ethyl, methyl, and other small alkyl analogs within the same chemical series. Such studies, conducted across a standardized panel of anticancer, anti-inflammatory, and antimicrobial assays, would provide a clearer, more predictive understanding of the SAR and enable more rational, data-driven drug design.

References

A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of 4-Chloro vs. 7-Bromo Indazol-3-amines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, substituted indazol-3-amines serve as privileged scaffolds, forming the core of numerous pharmacologically active agents. The identity and position of substituents on the indazole ring can profoundly influence the molecule's physicochemical properties, and by extension, its biological activity and pharmacokinetic profile. This guide presents a detailed spectroscopic comparison of two key halogenated indazol-3-amines: 4-chloro-1H-indazol-3-amine and 7-bromo-1H-indazol-3-amine. Through a multi-technique spectroscopic analysis, we will elucidate the distinct electronic and structural signatures imparted by the chloro and bromo substituents at the C4 and C7 positions, respectively. This comparative study is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in halogenation can be decoded through modern spectroscopic methods.

Introduction: The Significance of Halogenation in Drug Design

Halogen atoms, particularly chlorine and bromine, are frequently incorporated into drug candidates to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The position of the halogen on an aromatic scaffold like indazole is critical, as it can alter the electron distribution within the ring system, influencing pKa, hydrogen bonding capability, and overall molecular conformation. The compounds under investigation, 4-chloro-1H-indazol-3-amine and 7-bromo-1H-indazol-3-amine, are valuable intermediates in the synthesis of complex therapeutic agents. A thorough understanding of their spectroscopic characteristics is paramount for reaction monitoring, quality control, and for establishing structure-activity relationships in drug discovery programs.

Molecular Structures

Molecular_Structures cluster_4_chloro 4-chloro-1H-indazol-3-amine cluster_7_bromo 7-bromo-4-chloro-1H-indazol-3-amine node_4_chloro node_7_bromo Spectroscopic_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation Pure_Sample High Purity Sample Dissolution Dissolve in Solvent Pure_Sample->Dissolution NMR NMR (1H, 13C) IR IR MS Mass Spec (EI, ESI) UV_Vis UV-Vis Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure Comparison Comparative Analysis Structure->Comparison

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Substituted 1H-Indazol-3-Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indazol-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules. Its ability to act as an effective hinge-binding fragment has been instrumental in the development of kinase inhibitors like Linifanib and Entrectinib.[1] As such, the efficient, scalable, and safe synthesis of diversely substituted 1H-indazol-3-amines is a critical task for researchers in pharmaceutical and drug development settings.

This guide provides an in-depth, objective comparison of the two most prevalent and field-proven strategies for synthesizing this vital heterocyclic motif:

  • Route A: Cyclization via Nucleophilic Aromatic Substitution (SNAr) of o-Halobenzonitriles.

  • Route B: Intramolecular C-N Bond Formation from Arylhydrazone Precursors.

We will dissect each route's mechanistic underpinnings, provide validated, step-by-step experimental protocols, and present a comparative analysis of their performance based on yield, substrate scope, scalability, and safety considerations. This document is intended to equip researchers and process chemists with the necessary data and insights to select the optimal synthetic strategy for their specific research and development objectives.

Route A: Cyclization of o-Halobenzonitriles with Hydrazine

This is arguably the most direct and widely adopted method for the synthesis of 1H-indazol-3-amines. The strategy relies on the reaction of an ortho-substituted benzonitrile, bearing a good leaving group (typically fluorine or chlorine), with hydrazine. The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism, followed by an intramolecular cyclization onto the nitrile group.

Mechanistic Rationale & Workflow

The efficacy of this route hinges on the electronic properties of the starting benzonitrile. The presence of electron-withdrawing groups on the aromatic ring activates the halide for nucleophilic attack by hydrazine. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

The reaction proceeds in two key stages:

  • Initial SNAr: Hydrazine, a potent nucleophile, attacks the carbon atom bearing the halide, displacing it to form an o-hydrazinylbenzonitrile intermediate.

  • Intramolecular Cyclization: The terminal, more nucleophilic nitrogen of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group, leading to a rapid intramolecular cyclization to form the final 1H-indazol-3-amine product.

The overall workflow is exceptionally straightforward, often involving a one-pot procedure with simple work-up.

cluster_0 Route A: SNAr Workflow Start o-Halobenzonitrile + Hydrazine Hydrate Step1 Heat Reaction Mixture (e.g., Reflux in Solvent or Neat) Start->Step1 S_NAr & Cyclization Step2 Work-up & Isolation Step1->Step2 Reaction Complete Product Substituted 1H-Indazol-3-amine Step2->Product Purification

Caption: General workflow for Route A.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine[1][2]

This protocol is a representative example of the SNAr route, known for its high yield and rapid completion.

Materials:

  • 5-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (Optional, as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (e.g., 15.5 g, 77.7 mmol).

  • Add an excess of hydrazine hydrate (e.g., 80% solution, ~20 eq or more). Note: The reaction can also be run neat, using hydrazine as the limiting reagent and solvent, though using a co-solvent like ethanol is common.[2]

  • Heat the reaction mixture to reflux (typically 95-100 °C). The reaction is often very fast, with completion observed in as little as 20-30 minutes.[1][3] Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. If run neat, carefully remove the excess hydrazine under reduced pressure.[2]

  • If a solvent was used, dilute the mixture with ethyl acetate and wash with water. The product may precipitate.[2]

  • Collect the solid product by filtration. If precipitation occurs during work-up, the solid can be collected from the separatory funnel.

  • Wash the collected solid with a suitable solvent (e.g., methanol, water) to remove residual impurities and dry under vacuum to afford 5-bromo-1H-indazol-3-amine as a solid.

Expected Yield: This reaction is highly efficient, with reported yields often in the range of 88% to over 99%.[1][2]

Scope and Limitations
  • Advantages: This method is characterized by its high yields, rapid reaction times, operational simplicity, and often straightforward purification (product frequently precipitates from the reaction mixture). It is highly scalable, as demonstrated in the synthesis of the Lenacapavir intermediate, where it can be performed on hundred-gram scales without requiring column chromatography.[4][5]

  • Limitations: The primary limitation is the availability of the requisite o-halobenzonitrile starting materials. The reaction is most effective with an activating leaving group like fluorine. While chlorine can be used, it may require more forcing conditions.[4][6] The substrate scope is dependent on the stability of substituents to the basic and highly nucleophilic hydrazine at elevated temperatures.

Route B: Intramolecular Cyclization of Arylhydrazones

This strategy offers greater flexibility in accessing substituted indazoles that may not be readily available from benzonitrile precursors. The core transformation is the formation of an N-N bond or a C-N bond via the cyclization of a pre-formed arylhydrazone. This cyclization is typically mediated by a transition metal catalyst.

Mechanistic Rationale & Workflow

The synthesis begins with the condensation of an arylhydrazine with a ketone or aldehyde to form the key arylhydrazone intermediate. The subsequent and critical step is the intramolecular cyclization. A common and powerful variant is the copper-catalyzed intramolecular N-arylation, which follows an Ullmann-type mechanism.

  • Hydrazone Formation: A standard condensation reaction between an arylhydrazine and a carbonyl compound.

  • Intramolecular C-N Coupling: In the presence of a copper(I) catalyst, a base, and a suitable ligand, the hydrazone undergoes intramolecular cyclization. The mechanism likely involves:

    • Deprotonation of the hydrazone N-H by the base.

    • Oxidative addition of the C-X bond (where X is a halide, typically Cl or Br) to the Cu(I) center.

    • Reductive elimination to form the C-N bond of the indazole ring, regenerating the Cu(I) catalyst.

cluster_1 Route B: Arylhydrazone Cyclization Workflow Start o-Haloaryl Ketone/Aldehyde + Arylhydrazine Step1 Condensation to form Arylhydrazone Intermediate Start->Step1 Step2 Intramolecular Cyclization (e.g., CuI, Base, Ligand, Heat) Step1->Step2 C-N Coupling Step3 Work-up & Isolation Step2->Step3 Reaction Complete Product Substituted 1,3-diaryl-1H-indazole Step3->Product Chromatography

Caption: General workflow for Route B.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Aryl-1H-indazoles[7]

This protocol describes a general procedure for the intramolecular N-arylation of o-chlorinated arylhydrazones.

Materials:

  • o-Chlorinated arylhydrazone (1.0 eq)

  • Copper(I) iodide (CuI) (20 mol %)

  • Potassium hydroxide (KOH) (200 mol %)

  • 1,10-Phenanthroline (phen) (22 mol %)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add the arylhydrazone (e.g., 0.5 mmol), CuI (0.019 g, 20 mol %), KOH (0.056 g, 200 mol %), and 1,10-phenanthroline (0.020 g, 22 mol %).

  • Add anhydrous DMF (2.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 120 °C.

  • Monitor the reaction by TLC. Reaction times can be lengthy, ranging from 12 to 48 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel to filter out inorganic salts.

  • Wash the eluate with water (1 x 10 mL) and then with saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 1H-indazole product.

Scope and Limitations
  • Advantages: This route offers significant versatility, allowing for the synthesis of a wide range of N-substituted and C3-substituted indazoles that are inaccessible via Route A. It is particularly useful for preparing 1,3-diaryl-1H-indazoles. The development of various catalytic systems (using Pd, Ag, Fe) provides a toolbox for tackling different substrates.[8][9][10]

  • Limitations: The primary drawbacks are often lower to moderate yields (reported yields can range from 10-70%), longer reaction times, and the need for transition metal catalysts, which can be costly and require removal from the final product.[7] The reactions often necessitate higher temperatures and require purification by column chromatography, which can be a bottleneck for scalability.

Comparative Analysis and Performance Benchmarking

FeatureRoute A: o-Halobenzonitrile SNArRoute B: Arylhydrazone CyclizationRationale & Expert Insight
Typical Yield Excellent (85-99%)[1][2]Moderate to Good (10-70%)[7]For unsubstituted N-H indazol-3-amines, Route A is superior in yield. Route B's multi-step nature and catalytic cycle inefficiencies lead to lower overall yields.
Reaction Time Very Fast (20 min - 2 h)[1]Slow (12 - 48 h)[7]The SNAr/cyclization cascade of Route A is kinetically very favorable. Catalytic C-N couplings in Route B are often slower.
Scalability High; demonstrated at >100g scale[4][5]Moderate; chromatography is a limiting factorThe simple, often precipitation-based isolation of Route A makes it ideal for process chemistry. Route B's reliance on chromatography hinders large-scale production.
Cost-Effectiveness High (uses inexpensive reagents like hydrazine)[4]Moderate (requires metal catalysts and ligands)Starting materials for Route A can be derived from inexpensive bulk chemicals. Catalysts and ligands for Route B add significant cost.
Purification Simple (often precipitation/crystallization)[4]Complex (requires column chromatography)[11]The purity of the crude product from Route A is typically much higher, simplifying downstream processing.
Versatility Limited to N-H indazol-3-aminesHigh (access to N-aryl, N-alkyl, and diverse C3-substituted indazoles)Route B is the method of choice when substitution is required at the N1 position.
Safety Profile High Hazard: Requires handling of hydrazine (toxic, carcinogenic, potentially explosive).[12][13]Moderate Hazard: Uses standard organic solvents and reagents; metal catalysts have their own toxicity profiles.CRITICAL: The use of hydrazine in Route A necessitates stringent safety protocols, including dedicated fume hoods, appropriate PPE, and emergency procedures. While Route B is generally safer, catalyst handling requires care.

Safety Spotlight: Handling Hydrazine

The primary operational hazard associated with Route A is the use of hydrazine. As a Senior Application Scientist, I must stress that hydrazine is highly toxic, a suspected carcinogen, and can be explosive, especially in anhydrous form .[12][13]

Key Safety Mandates for Hydrazine Use:
  • Engineering Controls: Always handle hydrazine and its solutions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and butyl rubber gloves. Standard nitrile gloves offer insufficient protection. A lab coat or chemical-resistant apron is mandatory.[14]

  • Handling: Use dilute aqueous solutions (e.g., hydrazine hydrate) whenever possible to mitigate hazards.[12] Avoid contact with oxidizing agents and certain metal oxides (Fe, Cu, Pb), which can cause violent reactions or ignition.[14][15]

  • Spill & Emergency: Ensure immediate access to an eyewash station and safety shower. Have a spill kit rated for hydrazine available.

While the risks are significant, they are manageable with proper training and adherence to established safety protocols. The efficiency of Route A often justifies the implementation of these controls in an industrial or advanced research setting.

Conclusion & Recommendation

The choice between these two synthetic routes is dictated by the specific target molecule and the operational context (lab-scale discovery vs. large-scale production).

  • For the synthesis of N-unsubstituted 1H-indazol-3-amines , Route A (SNAr of o-halobenzonitriles) is unequivocally the superior method . Its operational simplicity, extremely high yields, short reaction times, and proven scalability make it the gold standard for producing the core scaffold, provided the starting benzonitrile is accessible. The significant safety hazards of hydrazine are a critical consideration but are manageable with appropriate industrial hygiene and engineering controls.

  • For the synthesis of N1-substituted (e.g., N-aryl) or more complex C3-substituted 1H-indazoles , Route B (Intramolecular Cyclization of Arylhydrazones) is the more versatile and often necessary approach . While it typically suffers from lower yields, longer reaction times, and more complex purification, it provides access to a chemical space that is inaccessible via Route A.

For drug development professionals, a hybrid approach is often most effective: utilize the highly efficient Route A to produce multigram quantities of the core 1H-indazol-3-amine, which can then be functionalized at the N1 or N2 position in subsequent steps.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-1-ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Chloro-1-ethyl-1H-indazol-3-amine

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides essential, field-proven safety and handling protocols for this compound (CAS No. 1015846-49-7). This compound belongs to the substituted indazole class, many of which are investigated for high biological activity, necessitating stringent handling protocols.[1] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for your laboratory.

Core Hazard Assessment

The primary and most immediate danger identified for this compound is acute oral toxicity.[2] However, based on the toxicological profiles of structurally similar chloro- and amino-indazole derivatives, a conservative approach assuming potential for skin and eye irritation is scientifically prudent and essential for risk mitigation.[3][4][5][6]

Identifier Data
Chemical Name This compound
CAS Number 1015846-49-7[2]
Molecular Formula C₉H₁₀ClN₃[2]
Physical Form Solid[2]
GHS Pictogram [2]
Signal Word Danger [2]
Hazard Statements H301: Toxic if swallowed.[2]
Storage Class Code 6.1C: Combustible, acute toxic Category 3 compounds.[2]

Mandatory Personal Protective Equipment (PPE)

The use of PPE is the final barrier between the researcher and the chemical hazard. It must be selected and used correctly to be effective.[7] The following PPE is mandatory for all handling operations involving this compound.

  • Respiratory Protection:

    • Requirement: A NIOSH-approved respirator is mandatory when handling the solid compound outside of a certified chemical fume hood or if there is any potential for dust generation.[3]

    • Rationale: The primary risk from fine powders is inhalation. Engineering controls are the first line of defense, but a respirator provides critical protection against aerosolized particles that could enter the respiratory tract. A formal risk assessment will determine the appropriate cartridge type (e.g., P100 particulate filters).[8]

  • Hand Protection:

    • Requirement: Chemical-resistant, powder-free nitrile or neoprene gloves.[3][9] Double-gloving is strongly recommended.

    • Rationale: Direct skin contact is a primary route of exposure. Thicker gloves generally offer better protection.[9] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the compound to prevent permeation and contamination.[9]

  • Eye and Face Protection:

    • Requirement: Safety goggles providing protection against chemical splashes.[10] A full-face shield must be worn over goggles during procedures with a higher risk of splashing or aerosolization.[3]

    • Rationale: This dual-layer protection is essential to prevent the compound from contacting the sensitive mucous membranes of the eyes. Standard safety glasses with side shields do not provide an adequate seal against fine dust or splashes.[3]

  • Body Protection:

    • Requirement: A laboratory coat with long sleeves and tight cuffs.

    • Rationale: The lab coat protects the skin on the arms and torso from incidental contact. The cuffs should be tucked into the outer glove to create a sealed barrier at the wrist.[9] For larger-scale operations, a chemically resistant apron should be worn over the lab coat.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is critical for minimizing exposure and preventing contamination. All handling of the solid material must occur within a certified chemical fume hood.[3]

G cluster_0 Safe Handling Workflow prep Step 1: Preparation - Verify fume hood certification. - Don all required PPE. - Prepare all necessary equipment. handle Step 2: Compound Handling - Perform manipulations deep within the hood. - Use spatulas to handle solid. - Avoid dust generation. - Keep container sealed when not in use. prep->handle Proceed to Handling decon Step 3: Decontamination & Doffing - Decontaminate work surfaces. - Seal waste container. - Doff PPE in correct order (gloves last). - Wash hands thoroughly. handle->decon Complete Handling

Caption: Workflow for handling this compound.

Step 1: Preparation and Engineering Controls

  • Verify that the chemical fume hood has been certified within the last year.

  • Ensure a safety shower and eyewash station are accessible and unobstructed.[10]

  • Don all required PPE as specified in Section 2. Inspect gloves for any tears or holes before use.[3]

  • Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the chemical.

Step 2: Handling the Compound

  • Perform all transfers and manipulations at least 6 inches inside the sash of the fume hood.

  • When handling the solid, use appropriate tools like spatulas to prevent the generation of dust.[3] Avoid pouring the dry powder.

  • Keep the primary container tightly sealed at all times, except when actively removing material.[10]

Step 3: Post-Handling Decontamination and Doffing

  • Once handling is complete, securely cap the chemical container.

  • Decontaminate the work surface within the fume hood using an appropriate solvent and absorbent pads. Dispose of cleaning materials as hazardous waste.

  • Carefully remove PPE, ensuring the outer layer does not contact your skin. Remove gloves last.

  • Wash hands and forearms thoroughly with soap and water.[10]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don full PPE, including respiratory protection.[3]

    • Carefully sweep or scoop the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[3][10]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[11]

    • Wash the affected skin with plenty of soap and water for at least 15 minutes.[10]

    • Seek medical attention if irritation develops or persists.[10]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10]

    • Remove contact lenses if present and easy to do.[10]

    • Seek immediate medical attention.[10]

  • Inhalation:

    • Move the affected person to fresh air immediately.[10][11]

    • If the person is not breathing, give artificial respiration.[10]

    • Seek immediate medical attention.[11]

  • Ingestion:

    • Rinse the mouth thoroughly with water.[11]

    • Immediately call a poison control center or physician.[2][11] Do not induce vomiting.

Storage and Disposal Plan

Proper storage and disposal are legally required and essential for long-term safety.

  • Storage:

    • Store in a locked, secure area, consistent with its classification as a toxic compound.[10][11]

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[10]

  • Disposal:

    • All waste material, including the compound itself, contaminated consumables (e.g., gloves, weigh boats, absorbent pads), and empty containers, must be treated as hazardous waste.[12]

    • Collect waste in a compatible, leak-proof container that is clearly labeled with the words "Hazardous Waste" and the chemical name.[12]

    • The container must be kept closed at all times except when adding waste.[12]

    • Dispose of all waste through your institution's environmental health and safety office, following all local and national regulations.[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.